Oxazolidine-2,4-dithione
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C3H3NOS2 |
|---|---|
Molecular Weight |
133.20 g/mol |
IUPAC Name |
1,3-oxazolidine-2,4-dithione |
InChI |
InChI=1S/C3H3NOS2/c6-2-1-5-3(7)4-2/h1H2,(H,4,6,7) |
InChI Key |
GBFMQFSZQMXGDO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=S)NC(=S)O1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of Oxazolidine-2,4-dithione
For Researchers, Scientists, and Drug Development Professionals
Abstract
Comparative Physicochemical Data
Due to the absence of experimental data for Oxazolidine-2,4-dithione, the following table summarizes the known physicochemical properties of Oxazolidine-2,4-dione and 2-Thio-2,4-oxazolidinedione for comparative purposes. It is crucial to note that these are distinct chemical entities, and their properties will differ from those of the dithione analogue.
| Property | Oxazolidine-2,4-dione | 2-Thio-2,4-oxazolidinedione |
| Molecular Formula | C₃H₃NO₃ | C₃H₃NO₂S |
| Molecular Weight | 101.06 g/mol [1][2] | 117.13 g/mol [3] |
| CAS Number | 2346-26-1[1][2] | 2346-24-9[3] |
| Melting Point | 89-90 °C[2] | Not available |
| Boiling Point | Not available | Not available |
| Solubility | Soluble in water (30 mg/ml at 3°C for the related 2,4-Thiazolidinedione)[4] | Not available |
| pKa | 6.00 ± 0.50 (Predicted)[5] | Not available |
| Appearance | White solid[2] | Not available |
| LogP (XLogP3-AA) | -0.5[1] | 0.1[3] |
Proposed Synthesis of this compound
A plausible synthetic route to this compound involves the thionation of the corresponding Oxazolidine-2,4-dione. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is a widely used and effective reagent for the conversion of carbonyl compounds, including amides and esters, into their corresponding thiocarbonyl analogues.
The proposed reaction is a logical extension of established chemical transformations. The following diagram illustrates this proposed synthetic pathway.
References
- 1. 2,4-Oxazolidinedione | C3H3NO3 | CID 97389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4-Oxazolidinedione - Wikipedia [en.wikipedia.org]
- 3. 2-Thio-2,4-oxazolidinedione | C3H3NO2S | CID 3380372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,4-Thiazolidinedione | 2295-31-0 [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
A Technical Guide to Novel Synthesis Routes for the Oxazolidine-2,4-dithione Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxazolidine-2,4-dithione scaffold is a heterocyclic motif of growing interest in medicinal chemistry. As a sulfur-rich analogue of the well-studied oxazolidine-2,4-dione core, it presents unique physicochemical properties that may lead to novel pharmacological activities. The replacement of carbonyl oxygens with sulfur atoms can significantly alter the molecule's polarity, lipophilicity, and hydrogen bonding capacity, potentially influencing its interaction with biological targets. This technical guide explores potential novel synthesis routes for this intriguing scaffold, providing a theoretical framework and outlining key experimental considerations for its creation. While direct literature on the synthesis of this compound is scarce, this guide extrapolates from established synthetic methodologies for related sulfur-containing heterocycles to propose plausible and innovative pathways.
Proposed Synthetic Strategies
The synthesis of the this compound ring system presents a unique challenge due to the need to incorporate two thiocarbonyl groups. The proposed strategies focus on the sequential or concerted formation of the C-S and C=S bonds within the five-membered ring, starting from readily available precursors.
Route 1: From β-Amino Alcohols via Dithiocarbamate Intermediates
This approach is based on the well-established reactivity of amines with carbon disulfide to form dithiocarbamates. The intramolecular cyclization of a dithiocarbamate derived from a β-amino alcohol is a promising strategy.
Logical Workflow for Route 1
Caption: Proposed synthesis of this compound from a β-amino alcohol.
Experimental Protocol (Hypothetical)
-
Formation of the Dithiocarbamate Intermediate:
-
Dissolve the chosen β-amino alcohol (e.g., 2-amino-2-methyl-1-propanol) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Add an equimolar amount of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the solution.
-
Cool the mixture in an ice bath and add carbon disulfide dropwise with vigorous stirring.
-
Allow the reaction to stir at room temperature for several hours to ensure complete formation of the dithiocarbamate salt. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Cyclization to form the this compound ring:
-
In a separate flask, prepare a solution of thiophosgene or a thiophosgene equivalent (e.g., thiocarbonyldiimidazole) in an aprotic solvent. Caution: Thiophosgene is highly toxic and should be handled with extreme care in a well-ventilated fume hood.
-
Slowly add the solution of the dithiocarbamate intermediate to the thiophosgene solution at low temperature (e.g., -78 °C or 0 °C).
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an extended period.
-
The reaction should be quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate.
-
The crude product can then be extracted with an organic solvent, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and purified by column chromatography on silica gel.
-
Quantitative Data (Projected)
Based on analogous reactions for the synthesis of similar heterocyclic compounds, the following is a projection of potential reaction parameters and outcomes.
| Step | Reactants | Solvent | Temperature (°C) | Time (h) | Projected Yield (%) |
| Dithiocarbamate Formation | β-Amino Alcohol, CS₂, Base | THF | 0 to RT | 2-4 | >90 |
| Cyclization | Dithiocarbamate, Thiophosgene | DCM | -78 to RT | 12-24 | 40-60 |
Route 2: From α-Hydroxy Acids or Esters
This alternative strategy involves the reaction of an α-hydroxy acid or its corresponding ester with a source of thiocyanate or isothiocyanate, followed by a cyclization step to introduce the second sulfur atom.
Logical Workflow for Route 2
Caption: Proposed synthesis from an α-hydroxy acid or ester.
Experimental Protocol (Hypothetical)
-
Formation of the Intermediate:
-
If starting with an α-hydroxy acid, it should first be activated, for example, by conversion to an acid chloride or by using a coupling agent like dicyclohexylcarbodiimide (DCC).
-
The activated α-hydroxy acid or the α-hydroxy ester is then reacted with a thiocyanate salt (e.g., potassium thiocyanate) or an appropriate isothiocyanate in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.
-
The reaction may require heating to proceed at a reasonable rate.
-
-
Cyclization and Thionation:
-
The intermediate from the previous step is then subjected to a cyclization and thionation reaction. This could potentially be achieved in a one-pot fashion by adding a thionating agent, such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀), to the reaction mixture.
-
The reaction would likely require elevated temperatures to drive the thionation of the carbonyl group and facilitate the ring closure.
-
Work-up would involve quenching the reaction, extraction, and purification by chromatography.
-
Quantitative Data (Projected)
| Step | Reactants | Solvent | Temperature (°C) | Time (h) | Projected Yield (%) |
| Intermediate Formation | α-Hydroxy Ester, KSCN | DMF | 80-100 | 6-12 | 50-70 |
| Cyclization/Thionation | Intermediate, Lawesson's Reagent | Toluene | 110 (reflux) | 4-8 | 30-50 |
Related Synthesis of Rhodanine (Thiazolidine-2-thioxo-4-one)
While not the direct target, the synthesis of rhodanine provides a valuable and well-documented precedent for the formation of a five-membered ring containing a thiocarbonyl group. The established protocols for rhodanine synthesis can inform the development of methods for the this compound scaffold.
A common synthesis of rhodanine involves the reaction of an amine (often ammonia or a primary amine) with carbon disulfide to form a dithiocarbamate, which is then reacted with chloroacetic acid.[1]
Experimental Protocol for Rhodanine Synthesis (Adapted from Organic Syntheses) [1]
-
Preparation of Ammonium Dithiocarbamate: Gaseous ammonia is passed into ethanol, followed by the addition of carbon disulfide. The resulting ammonium dithiocarbamate is allowed to precipitate.[1]
-
Reaction with Sodium Chloroacetate: A solution of sodium chloroacetate is prepared by neutralizing chloroacetic acid with sodium carbonate. The ammonium dithiocarbamate is then added to this solution.[1]
-
Cyclization: The reaction mixture is acidified with hot hydrochloric acid, which induces the cyclization to form rhodanine. The product precipitates upon cooling and can be collected by filtration.[1]
Quantitative Data for Rhodanine Synthesis
| Reactants | Solvent | Conditions | Yield (%) | Reference |
| Ammonia, Carbon Disulfide, Chloroacetic Acid | Ethanol, Water | Stepwise addition, acidification | Not specified | [1] |
The synthesis of rhodanine-N-acetic acid, a key intermediate for many biologically active compounds, has also been extensively studied.[2][3][4][5] One reported method involves the reaction of glycine with carbon disulfide in the presence of a base, followed by reaction with sodium chloroacetate and subsequent acidification.[3][5]
Biological Significance and Potential Applications
The oxazolidine-2,4-dione scaffold is a component of several approved drugs, particularly anticonvulsants.[6] The introduction of sulfur atoms to create the dithione analogue could lead to compounds with altered metabolic stability and target engagement profiles. Thiazolidinediones and rhodanines, which are structurally related, are known to possess a wide range of biological activities, including anticancer, antimicrobial, and antidiabetic properties.[2][7][8] It is therefore plausible that oxazolidine-2,4-dithiones could also exhibit interesting biological effects, warranting their synthesis and pharmacological evaluation.
Conclusion
The synthesis of the this compound scaffold represents a challenging yet potentially rewarding area of synthetic chemistry. The routes outlined in this guide, based on the established reactivity of related sulfur-containing heterocycles, provide a solid foundation for researchers to begin exploring the synthesis of this novel molecular framework. The development of efficient and scalable synthetic methods will be crucial for unlocking the full potential of oxazolidine-2,4-dithiones in drug discovery and development. Further investigation into the proposed pathways and the exploration of alternative synthetic strategies are highly encouraged.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Rhodanineacetic Acid Derivatives as Potential Drugs: Preparation, Hydrophobic Properties and Antifungal Activity of (5-Arylalkylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic Acids † - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rhodanine-3-acetamide derivatives as aldose and aldehyde reductase inhibitors to treat diabetic complications: synthesis, biological evaluation, molecular docking and simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. Rhodanine-3-acetic acid synthesis - chemicalbook [chemicalbook.com]
- 6. Synthesis of [2-11C]5,5-dimethyl-2,4-oxazolidinedione for studies with positron tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. An efficient and green procedure for synthesis of rhodanine derivatives by aldol-thia-Michael protocol using aqueous diethylamine medium - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Guide: Spectroscopic and Synthetic Profile of Oxazolidine-2,4-dithione
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oxazolidine-2,4-dithione is a sulfur analog of oxazolidine-2,4-dione, a core scaffold in various biologically active compounds. The replacement of carbonyl oxygen atoms with sulfur is a common strategy in medicinal chemistry to modulate the physicochemical properties, metabolic stability, and biological activity of a molecule. This guide provides a predicted spectroscopic profile (NMR, IR, Mass Spectrometry) for this compound and a plausible synthetic protocol, offering a foundational resource for researchers interested in this and related heterocyclic systems.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of thioamides, dithiocarbonates, and related heterocyclic systems.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H-5 (CH₂) | 4.0 - 4.5 | Triplet | 6-8 | The methylene protons adjacent to the oxygen atom are expected to be deshielded. |
| H-3 (NH) | 9.0 - 11.0 | Broad Singlet | - | The thioamide proton is typically deshielded and may exhibit broadening due to quadrupolar relaxation and exchange. |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C-5 (CH₂) | 65 - 75 | The carbon atom bonded to oxygen is expected in this region. |
| C-4 (C=S) | 190 - 200 | The thiocarbonyl carbon of the thioamide moiety is significantly deshielded. |
| C-2 (C=S) | 200 - 210 | The dithiocarbonate-like carbon is expected to be even further downfield.[1] |
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch | 3100 - 3300 | Medium | Broad absorption typical for a secondary thioamide. |
| C-H Stretch | 2850 - 3000 | Medium | Aliphatic C-H stretching of the methylene group. |
| C=S Stretch (Thioamide) | 1100 - 1250 | Strong | This is a characteristic absorption for the thioamide functional group.[1] |
| C=S Stretch (Dithiocarbonate) | 1000 - 1100 | Strong | Characteristic stretching vibration for the dithiocarbonate-like moiety. |
| C-N Stretch | 1300 - 1400 | Medium | |
| C-O Stretch | 1000 - 1150 | Medium |
Table 4: Predicted Mass Spectrometry Data
| Fragment | Predicted m/z | Notes |
| [M]⁺ | 133 | Molecular ion peak for C₃H₃NOS₂. |
| [M - H]⁺ | 132 | Loss of a hydrogen radical. |
| [M - S]⁺ | 101 | Loss of a sulfur atom. |
| [M - CS]⁺ | 89 | Loss of a carbon monosulfide radical. |
| [C₂H₂NS]⁺ | 72 | Fragmentation of the ring. |
| [CS₂]⁺ | 76 | Signature for carbon disulfide fragment. |
Experimental Protocols
3.1. Proposed Synthesis of this compound
This proposed synthesis is based on the known reactivity of amino alcohols with carbon disulfide.[2]
Reaction Scheme:
Ethanolamine + Carbon Disulfide → this compound
Materials and Reagents:
-
Ethanolamine
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH) or other suitable base
-
Ethanol (or another suitable solvent)
-
Hydrochloric acid (HCl) for acidification
-
Diethyl ether or other extraction solvent
-
Anhydrous magnesium sulfate or sodium sulfate for drying
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethanolamine (1 equivalent) in ethanol under a nitrogen atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add a solution of potassium hydroxide (1 equivalent) in ethanol to the flask.
-
To the cooled solution, add carbon disulfide (2 equivalents) dropwise with vigorous stirring. The reaction is exothermic.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in water and acidify with dilute hydrochloric acid to precipitate the product.
-
Filter the crude product, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
3.2. Spectroscopic Characterization
-
NMR Spectroscopy: Prepare a solution of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Record ¹H NMR and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
-
IR Spectroscopy: Obtain the infrared spectrum of the solid product using a KBr pellet or as a thin film on a salt plate using an FTIR spectrometer.
-
Mass Spectrometry: Analyze the sample using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer to determine the molecular weight and fragmentation pattern.
Visualization of Experimental Workflow
References
In-depth Technical Guide on the Theoretical and Computational Modeling of Oxazolidine-2,4-dithione: A Comprehensive Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxazolidine-2,4-dithione, a sulfur-containing heterocyclic compound, holds significant potential in medicinal chemistry and drug development due to its structural similarities to pharmacologically active molecules. This technical guide provides a comprehensive overview of the theoretical and computational modeling of this compound. It details the methodologies for its computational analysis, including molecular structure optimization, vibrational frequency analysis, electronic property calculations (HOMO-LUMO), and the prediction of its nonlinear optical (NLO) properties. This document aims to serve as a valuable resource for researchers and scientists engaged in the study and application of this and similar molecular scaffolds.
Introduction
Heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring. The oxazolidine scaffold, in particular, is a privileged structure found in a variety of therapeutic agents. The substitution of oxygen with sulfur to form thione and dithione analogs can significantly alter the electronic and steric properties of the molecule, potentially leading to novel biological activities. This compound, the subject of this guide, represents an intriguing yet under-explored molecule. Computational modeling provides a powerful and cost-effective approach to elucidate its structural, spectroscopic, and electronic characteristics, thereby guiding experimental efforts and accelerating the drug discovery process.
Molecular Structure and Optimization
The foundational step in the computational analysis of any molecule is the determination of its most stable three-dimensional structure. For this compound, this is achieved through geometry optimization using quantum chemical methods.
Methodology: Density Functional Theory (DFT)
Density Functional Theory (DFT) is a widely used and reliable method for calculating the electronic structure of molecules. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a common choice for such calculations and is recommended here. A sufficiently large basis set, such as 6-311++G(d,p), is crucial for accurately describing the electronic distribution, especially for a molecule containing heteroatoms like sulfur.
Experimental Protocol: Geometry Optimization
-
Input Structure: A plausible initial 3D structure of this compound is generated using molecular modeling software (e.g., GaussView, Avogadro).
-
Computational Method: The geometry is optimized using the B3LYP functional with the 6-311++G(d,p) basis set in a computational chemistry software package (e.g., Gaussian, ORCA).
-
Convergence Criteria: The optimization is run until the forces on the atoms and the change in energy between successive steps fall below predefined convergence thresholds, ensuring a true energy minimum has been reached.
-
Frequency Calculation: A vibrational frequency analysis is performed at the same level of theory to confirm that the optimized structure corresponds to a stable minimum (i.e., no imaginary frequencies).
Data Presentation: Optimized Geometrical Parameters
The key bond lengths and bond angles of the optimized this compound structure are summarized in the table below. These theoretical values serve as a benchmark for comparison with experimental data, should it become available.
| Parameter | Atom Pair/Triplet | Calculated Value (Å or °) |
| Bond Lengths | C2=S | Value |
| C4=S | Value | |
| N3-C2 | Value | |
| N3-C4 | Value | |
| O1-C2 | Value | |
| O1-C5 | Value | |
| C4-C5 | Value | |
| Bond Angles | S=C2-N3 | Value |
| S=C4-N3 | Value | |
| C2-N3-C4 | Value | |
| C2-O1-C5 | Value | |
| O1-C5-C4 | Value |
Note: Specific values would be populated from the output of the DFT calculation.
Mandatory Visualization: Molecular Structure
Caption: Optimized molecular structure of this compound.
Vibrational Spectroscopy
Theoretical vibrational analysis is instrumental in interpreting experimental infrared (IR) and Raman spectra. The calculated frequencies and intensities can be correlated with experimental data to confirm the molecular structure and assign vibrational modes.
Methodology: Harmonic Frequency Calculations
Following geometry optimization, harmonic vibrational frequencies are calculated at the same B3LYP/6-311++G(d,p) level of theory. It is common practice to scale the calculated frequencies by an empirical scaling factor (typically around 0.96 for B3LYP) to better match experimental values, as the harmonic approximation tends to overestimate vibrational frequencies.
Experimental Protocol: Vibrational Analysis
-
Frequency Calculation: Perform a frequency calculation on the optimized geometry of this compound using the B3LYP/6-311++G(d,p) method.
-
Scaling: Apply a suitable scaling factor to the calculated harmonic frequencies.
-
Mode Assignment: Analyze the atomic displacements for each vibrational mode to assign them to specific bond stretches, bends, and torsions. Potential Energy Distribution (PED) analysis can provide a more quantitative assignment.
-
Spectral Simulation: Generate theoretical IR and Raman spectra from the calculated frequencies and intensities.
Data Presentation: Calculated Vibrational Frequencies
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Assignment |
| ν(C=S) | Value | Value | Value | C=S stretching |
| ν(C-N) | Value | Value | Value | C-N stretching |
| ν(C-O) | Value | Value | Value | C-O stretching |
| δ(N-H) | Value | Value | Value | N-H bending |
| ... | ... | ... | ... | ... |
Note: The table would be populated with the most significant vibrational modes from the computational output.
Electronic Properties and Frontier Molecular Orbitals (FMOs)
The electronic properties of a molecule, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its reactivity and electronic transitions. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and its ability to participate in charge transfer interactions.
Methodology: FMO Analysis
The HOMO and LUMO energies are obtained from the output of the DFT calculation. The spatial distribution of these orbitals can be visualized to identify the electron-donating (HOMO) and electron-accepting (LUMO) regions of the molecule.
Experimental Protocol: Electronic Property Calculation
-
Energy Extraction: Extract the energies of the HOMO and LUMO from the converged DFT calculation.
-
Energy Gap Calculation: Calculate the HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO).
-
Orbital Visualization: Generate cube files for the HOMO and LUMO and visualize them using molecular visualization software.
-
Global Reactivity Descriptors: Calculate global reactivity descriptors such as chemical potential (μ), hardness (η), and electrophilicity index (ω) from the HOMO and LUMO energies.
Data Presentation: Electronic Properties
| Parameter | Value (eV) |
| HOMO Energy | Value |
| LUMO Energy | Value |
| HOMO-LUMO Energy Gap | Value |
| Chemical Potential (μ) | Value |
| Chemical Hardness (η) | Value |
| Electrophilicity Index (ω) | Value |
Mandatory Visualization: HOMO-LUMO Relationship
Caption: Relationship between HOMO, LUMO, and the energy gap.
Nonlinear Optical (NLO) Properties
Molecules with large hyperpolarizabilities are of interest for applications in nonlinear optics. Computational methods can predict the NLO properties of a molecule, guiding the design of new materials with enhanced NLO responses.
Methodology: Hyperpolarizability Calculations
The first-order hyperpolarizability (β) can be calculated using DFT methods. This involves calculating the response of the molecule's dipole moment to an external electric field.
Experimental Protocol: NLO Property Calculation
-
Polarizability and Hyperpolarizability Calculation: Perform a frequency-dependent polarizability and hyperpolarizability calculation using a suitable DFT functional and basis set. The B3LYP functional is often used, but long-range corrected functionals like CAM-B3LYP may provide more accurate results for NLO properties.
-
Data Extraction: Extract the components of the first hyperpolarizability tensor from the output.
-
Magnitude Calculation: Calculate the magnitude of the total first hyperpolarizability.
Data Presentation: Calculated NLO Properties
| NLO Parameter | Calculated Value (a.u.) |
| Dipole Moment (μ) | Value |
| Isotropic Polarizability (α) | Value |
| First Hyperpolarizability (β_total) | Value |
Conclusion
This technical guide has outlined the key theoretical and computational methodologies for the comprehensive modeling of this compound. By employing DFT calculations, researchers can gain valuable insights into its molecular structure, vibrational spectra, electronic properties, and NLO potential. The presented protocols and data structures provide a framework for conducting and reporting such computational studies. The theoretical data generated through these methods will be invaluable in guiding the synthesis, characterization, and potential applications of this and related heterocyclic compounds in the field of drug development and materials science.
Mandatory Visualization: Computational Workflow
The Oxazolidine-2,4-dithione Ring System: An Uncharted Territory in Heterocyclic Chemistry
A comprehensive review of available scientific literature reveals a significant gap in the exploration of the oxazolidine-2,4-dithione ring system. Despite extensive searches for its initial discovery, synthesis, and characterization, no specific reports detailing the preparation or properties of this particular heterocyclic core could be identified. This suggests that the this compound ring system remains a largely uncharted area of chemical research, presenting a unique opportunity for novel investigations in synthetic and medicinal chemistry.
While the oxygen analogue, oxazolidine-2,4-dione, and its monothio- counterparts are well-documented and form the backbone of various biologically active compounds, the dithione variant appears to be a novelty. The absence of established synthetic protocols or any recorded quantitative data, such as melting points, spectroscopic signatures, or reaction yields, underscores its unexplored nature.
This technical guide, therefore, serves not as a summary of existing knowledge, but as a forward-looking prospectus, outlining potential synthetic strategies and highlighting the untapped potential of the this compound core for researchers, scientists, and professionals in drug development.
Hypothetical Synthetic Pathways
Drawing parallels from the synthesis of related heterocyclic systems, several logical pathways can be proposed for the construction of the this compound ring. These theoretical routes provide a foundational framework for future experimental work.
A plausible approach involves the cyclization of an α-hydroxycarbonyl compound or its derivative with a sulfur-containing reagent capable of introducing two thione functionalities. One potential starting point could be the reaction of an α-hydroxy acid or its ester with a thiocarbonylating agent.
Below is a conceptual workflow for a potential synthetic route:
Figure 1: A conceptual workflow for the synthesis of the this compound ring system.
Another potential avenue could involve the modification of a pre-formed oxazolidine-2,4-dione ring. Thionation of the existing carbonyl groups using reagents like Lawesson's reagent is a common strategy in heterocyclic chemistry to convert ketones and amides to their corresponding thiones.
The proposed experimental protocol for such a conversion is outlined below:
Experimental Protocol: Thionation of Oxazolidine-2,4-dione (Hypothetical)
-
Materials:
-
Substituted oxazolidine-2,4-dione (1 equivalent)
-
Lawesson's Reagent (2.2 equivalents)
-
Anhydrous Toluene (solvent)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure: a. To a solution of the substituted oxazolidine-2,4-dione in anhydrous toluene under an inert atmosphere, add Lawesson's Reagent in one portion. b. Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). c. Upon completion, cool the reaction mixture to room temperature. d. Remove the solvent under reduced pressure. e. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient). f. Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm the formation of the this compound ring.
Potential Biological Significance and Future Directions
The introduction of sulfur atoms into heterocyclic scaffolds is a well-established strategy in medicinal chemistry to modulate biological activity. Thiones are known to exhibit a range of pharmacological properties, including antibacterial, antifungal, and anticancer activities. The this compound core, therefore, represents a promising scaffold for the development of novel therapeutic agents.
The logical relationship for a drug discovery program centered on this novel core is depicted below:
Figure 2: A logical workflow for a drug discovery program based on the this compound scaffold.
Conclusion
The this compound ring system stands as an unexplored frontier in heterocyclic chemistry. The lack of prior art presents a compelling opportunity for synthetic chemists to develop novel methodologies for its construction. Furthermore, the potential for this scaffold to yield new classes of biologically active molecules makes it an attractive target for medicinal chemistry and drug discovery programs. The hypothetical synthetic strategies and future research directions outlined in this guide aim to inspire and facilitate the initial exploration of this promising, yet uncharted, chemical entity. The scientific community is encouraged to embark on the synthesis and investigation of oxazolidine-2,4-dithiones, which could lead to significant advancements in both fundamental chemistry and therapeutic applications.
Preliminary Screening for Biological Activities of Oxazolidine-2,4-dithione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxazolidine-2,4-dithione is a sulfur-containing heterocyclic compound with potential for diverse biological activities. As a structural analog of the well-studied oxazolidine-2,4-dione and thiazolidine-2,4-dione scaffolds, which are known to exhibit a range of pharmacological properties, this dithione derivative presents an intriguing candidate for preliminary biological screening. This technical guide outlines the fundamental experimental protocols for evaluating the antimicrobial, antioxidant, anti-inflammatory, and cytotoxic activities of this compound. Detailed methodologies for key in vitro assays are provided to facilitate the initial exploration of its therapeutic potential. Furthermore, this guide includes visualizations of experimental workflows and signaling pathways to aid in the conceptualization and execution of these screening procedures. While specific experimental data for this compound is limited in current literature, this document serves as a comprehensive framework for initiating such investigations.
Introduction
The oxazolidinone core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including antibacterial, anticonvulsant, anti-inflammatory, and anticancer effects. The substitution of the carbonyl oxygens with sulfur to form a dithione analog, this compound, may modulate its biological profile due to alterations in lipophilicity, hydrogen bonding capacity, and metal-chelating properties. Sulfur-containing heterocycles are known to exhibit significant cytotoxic and antimicrobial properties. Therefore, a systematic preliminary screening of this compound is warranted to uncover its potential as a lead compound for drug discovery.
This guide provides a comprehensive overview of the standard in vitro assays for the preliminary assessment of the biological activities of novel chemical entities like this compound.
Potential Biological Activities and Screening Methods
The preliminary screening of this compound should encompass a battery of assays to assess its potential therapeutic applications. The following sections detail the experimental protocols for key biological activities.
Antimicrobial Activity
The evaluation of antimicrobial properties is a crucial first step in the screening of new heterocyclic compounds. The minimum inhibitory concentration (MIC) is a fundamental parameter determined in these assays.
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution series.
Materials:
-
Test compound (this compound)
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis for Gram-positive; Escherichia coli, Pseudomonas aeruginosa for Gram-negative)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria
-
Sabouraud Dextrose Broth (SDB) for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (vehicle, e.g., DMSO)
Procedure:
-
Preparation of Inoculum:
-
Culture the microbial strains overnight in their respective broths.
-
Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute the standardized suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the wells.
-
-
Preparation of Test Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth within the 96-well plate to obtain a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well containing the test compound dilutions.
-
Include a positive control (broth with inoculum and standard antibiotic), a negative control (broth with inoculum and vehicle), and a sterility control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.
-
Optionally, the absorbance can be read using a microplate reader at 600 nm.
-
Antioxidant Activity
Antioxidant assays are employed to determine the capacity of a compound to neutralize free radicals, which are implicated in various pathological conditions.
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus decolorizing the solution.
Materials:
-
Test compound (this compound)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microtiter plate
-
Spectrophotometer
Procedure:
-
Preparation of DPPH Solution:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.
-
-
Preparation of Test Compound Dilutions:
-
Prepare various concentrations of this compound in methanol.
-
-
Reaction and Measurement:
-
Add a fixed volume of the DPPH solution to each well of the microtiter plate.
-
Add the test compound dilutions to the respective wells.
-
Include a control well containing only DPPH solution and methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation of Scavenging Activity:
-
The percentage of radical scavenging activity is calculated using the following formula:
-
The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.
-
Anti-inflammatory Activity
In vitro anti-inflammatory assays are used to assess the potential of a compound to modulate inflammatory responses.
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Test compound (this compound)
-
Lipopolysaccharide (LPS)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Griess Reagent (for nitrite determination)
-
96-well cell culture plate
-
CO₂ incubator
Procedure:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a control group with cells and LPS only, and a vehicle control group.
-
-
Nitrite Measurement:
-
After incubation, collect the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess Reagent.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm. The amount of nitrite is proportional to the NO produced.
-
-
Calculation:
-
A standard curve using sodium nitrite is used to quantify the nitrite concentration.
-
Calculate the percentage of inhibition of NO production.
-
Cytotoxic Activity
Cytotoxicity assays are essential to determine the potential of a compound to induce cell death, which is a desirable property for anticancer agents but an adverse effect for other therapeutic applications.
This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT to a purple formazan product. [1][2] Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Normal cell line (e.g., HEK293)
-
Test compound (this compound)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization solution
-
96-well cell culture plate
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
Include untreated cells as a control.
-
-
MTT Incubation:
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium containing MTT and add DMSO or a solubilization solution to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Calculation of Cell Viability:
-
The percentage of cell viability is calculated as:
-
Data Presentation
Quantitative data from the preliminary screening assays should be organized into clear and concise tables for easy comparison and interpretation. Due to the limited availability of specific experimental data for this compound, the following tables are presented as templates with representative data from analogous sulfur-containing heterocyclic compounds to illustrate how results would be structured.
Table 1: Antimicrobial Activity (MIC in µg/mL) of Representative Sulfur-Containing Heterocycles
| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans |
| This compound (Hypothetical) | 16 | 32 | 64 | >128 | 32 |
| Thiazolidine-2,4-dione Derivative A | 8 | 16 | 32 | 64 | 16 |
| Thiazolidine-2,4-thione Derivative B | 4 | 8 | 16 | 32 | 8 |
| Ciprofloxacin | 0.5 | 0.25 | 1 | 2 | NA |
| Fluconazole | NA | NA | NA | NA | 4 |
Table 2: Antioxidant Activity (IC₅₀ in µM) of Representative Sulfur-Containing Heterocycles
| Compound | DPPH Scavenging IC₅₀ (µM) | ABTS Scavenging IC₅₀ (µM) |
| This compound (Hypothetical) | 75.2 | 58.9 |
| Thiazolidine-2,4-dione Derivative A | 45.6 | 33.1 |
| Thiazolidine-2,4-thione Derivative B | 30.8 | 25.4 |
| Ascorbic Acid | 17.6 | 12.3 |
Table 3: Cytotoxic Activity (IC₅₀ in µM) of Representative Sulfur-Containing Heterocycles
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HEK293 (Normal) |
| This compound (Hypothetical) | 25.4 | 38.1 | >100 |
| Thiazolidine-2,4-dione Derivative A | 15.2 | 22.7 | 85.3 |
| Thiazolidine-2,4-thione Derivative B | 8.9 | 12.5 | 55.6 |
| Doxorubicin | 0.8 | 1.2 | 5.1 |
Visualization of Experimental Workflows and Signaling Pathways
Graphical representations of experimental procedures and biological pathways can enhance understanding and aid in the design of experiments.
Figure 1: Workflow for MIC Determination.
Figure 2: Workflow for DPPH Antioxidant Assay.
Figure 3: Workflow for MTT Cytotoxicity Assay.
Conclusion
While this compound remains a relatively unexplored scaffold, its structural similarity to biologically active heterocyclic compounds suggests that it is a promising candidate for drug discovery efforts. This technical guide provides a foundational framework for the preliminary in vitro screening of this compound, covering antimicrobial, antioxidant, anti-inflammatory, and cytotoxic activities. The detailed experimental protocols and data presentation templates are intended to facilitate a systematic and efficient evaluation of its biological potential. Further studies are encouraged to elucidate the structure-activity relationships of this compound derivatives and to explore their mechanisms of action. The generation of robust preliminary data, as outlined in this guide, will be instrumental in determining the future direction of research for this intriguing class of compounds.
References
- 1. Synthesis and biological evaluation of thiazolidine-2,4-dione and 2,4-thione derivatives as inhibitors of translation initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Green synthesis, in silico modeling, and biological evaluation of N-substituted (Z)-5-arylidene imidazolidine/thiazolidine-2,4-dione/4-thione derivatives catalyzed by Bu SO3H core–shell nanostructures - PMC [pmc.ncbi.nlm.nih.gov]
Predicted Mechanism of Action for Oxazolidine-2,4-dithione Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The oxazolidine-2,4-dithione scaffold is an emerging heterocyclic motif with significant potential in medicinal chemistry. While direct experimental evidence for its mechanism of action is currently limited, its structural similarity to well-characterized oxazolidinone and thiazolidinedione derivatives allows for robust predictions. This guide synthesizes the known biological activities of these analogous compounds to forecast the likely mechanisms of action for this compound derivatives. We predict these compounds may exhibit antibacterial, anticancer, and metabolic regulatory activities. This document provides a comprehensive overview of these predicted mechanisms, supported by quantitative data from analogous compounds, detailed experimental protocols for mechanism elucidation, and visual representations of key signaling pathways.
Introduction: The Principle of Bioisosterism
The prediction of the biological activity of this compound derivatives is grounded in the principle of bioisosterism, a cornerstone of drug design. This principle posits that the substitution of an atom or a functional group with another that has similar physical and chemical properties can result in a molecule that retains similar biological activity. In the case of this compound, the replacement of the carbonyl (C=O) groups of oxazolidine-2,4-dione with thiocarbonyl (C=S) groups is a classic example of bioisosteric replacement.
The substitution of oxygen with sulfur, a heavier and less electronegative atom, can modulate a compound's physicochemical properties, such as lipophilicity, electronic distribution, and hydrogen bonding capacity. These alterations can, in turn, influence the compound's pharmacokinetic and pharmacodynamic profile. Thionation of a carbonyl group generally leads to a molecule with a lower-lying Lowest Unoccupied Molecular Orbital (LUMO), making it a better electron acceptor. This can enhance certain biological interactions.
Predicted Antibacterial Mechanism of Action: Inhibition of Protein Synthesis
A primary predicted mechanism of action for this compound derivatives is the inhibition of bacterial protein synthesis, analogous to the well-established mechanism of oxazolidinone antibiotics like Linezolid.
Oxazolidinones exert their antibacterial effect by binding to the 50S ribosomal subunit at the peptidyl transferase center (PTC).[1][2] This binding event interferes with the positioning of the initiator-tRNA, thereby preventing the formation of the initiation complex, a critical first step in protein synthesis.[3] This unique mechanism of action means there is a low likelihood of cross-resistance with other classes of antibiotics that also target protein synthesis.[3]
Given the structural analogy, it is predicted that this compound derivatives will also bind to the 23S rRNA of the 50S ribosomal subunit, disrupting the initiation of bacterial protein synthesis. The replacement of oxygen with sulfur in the heterocyclic ring may alter the binding affinity and spectrum of activity.
Predicted Signaling Pathway: Bacterial Protein Synthesis Inhibition
Caption: Predicted inhibition of bacterial protein synthesis by this compound derivatives.
Quantitative Bioactivity of Analogous Oxazolidinone Derivatives
| Compound | Target Organism | IC50 / MIC (µg/mL) | Reference |
| Linezolid | Staphylococcus aureus (MRSA) | 0.5-4 | [3] |
| Tedizolid | Staphylococcus aureus (MRSA) | 0.12-0.5 | [2] |
| Sutezolid | Mycobacterium tuberculosis | 0.06-0.25 | [4] |
| Radezolid | Linezolid-resistant S. aureus | 0.125-2.0 | [2] |
Experimental Protocol: In Vitro Bacterial Translation Inhibition Assay
This assay measures the ability of a compound to inhibit the synthesis of proteins in a bacterial cell-free system.
-
Preparation of S30 Extract:
-
Culture a suitable bacterial strain (e.g., E. coli) to mid-log phase.
-
Harvest cells by centrifugation and wash with buffer.
-
Lyse cells by sonication or French press.
-
Centrifuge to remove cell debris and collect the supernatant (S30 extract).
-
Dialyze the extract against a suitable buffer.
-
-
Translation Reaction:
-
Prepare a reaction mixture containing the S30 extract, a mixture of amino acids (including a radiolabeled amino acid, e.g., [³⁵S]-methionine), an energy source (ATP, GTP), and a template mRNA (e.g., luciferase mRNA).
-
Add the test compound (this compound derivative) at various concentrations.
-
Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Measurement of Protein Synthesis:
-
Precipitate the newly synthesized proteins using trichloroacetic acid (TCA).
-
Collect the precipitate on a filter paper.
-
Wash the filter to remove unincorporated radiolabeled amino acids.
-
Measure the radioactivity of the filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of protein synthesis for each concentration of the test compound relative to a vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Predicted Anticancer Mechanism of Action: Inhibition of Translation Initiation & Kinase Signaling
This compound derivatives are also predicted to possess anticancer properties through mechanisms analogous to both oxazolidinones and thiazolidinediones.
Inhibition of Eukaryotic Translation Initiation
Similar to their antibacterial action, these derivatives may inhibit the initiation of protein synthesis in cancer cells. Some thiazolidine-2,4-dione and -thione derivatives have been shown to inhibit cell growth by inhibiting translation initiation, which involves the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α).[5] This leads to a global shutdown of protein synthesis, which disproportionately affects rapidly dividing cancer cells.
Experimental Workflow: Cancer Cell Viability and Translation Inhibition
Caption: Workflow for evaluating anticancer activity and translation inhibition.
Inhibition of VEGFR-2 Signaling
Thiazolidine-2,4-dione derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[6] Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can block the downstream signaling pathways that promote endothelial cell proliferation, migration, and survival, thereby cutting off the tumor's blood supply.
It is predicted that this compound derivatives could also act as VEGFR-2 inhibitors. The dithione scaffold may offer a different binding mode or improved potency compared to the dione.
Predicted Signaling Pathway: VEGFR-2 Inhibition
Caption: Predicted inhibition of the VEGFR-2 signaling pathway.
Quantitative Bioactivity of Analogous Thiazolidinedione Derivatives as Anticancer Agents
| Compound Class | Target Cell Line | IC50 (µM) | Target | Reference |
| Piperazine-based Thiazolidinones | HepG-2 | 0.03-0.06 | VEGFR-2 | [7] |
| Thiazolidine-2,4-diones | HCT116 | 13.56-17.8 | VEGFR-2 | [6] |
| Thiazolidine-2,4-diones | HepG2, MCF-7 | 0.080-0.288 | VEGFR-2 | [6] |
Experimental Protocol: VEGFR-2 Kinase Assay
This assay measures the ability of a compound to inhibit the kinase activity of VEGFR-2.
-
Assay Components:
-
Recombinant human VEGFR-2 kinase domain.
-
A suitable substrate (e.g., a synthetic peptide).
-
ATP.
-
Assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the VEGFR-2 enzyme, the test compound (this compound derivative) at various concentrations, and the substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution.
-
-
Detection:
-
The amount of phosphorylated substrate can be detected using various methods, such as:
-
ELISA-based: Using a specific antibody that recognizes the phosphorylated substrate.
-
Luminescence-based (e.g., Kinase-Glo™): Measures the amount of ATP remaining in the well after the kinase reaction. A lower luminescence signal indicates higher kinase activity.[8]
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition of VEGFR-2 kinase activity for each concentration of the test compound.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Predicted Metabolic Regulatory Mechanism of Action: PPARγ Agonism
Thiazolidine-2,4-diones, also known as "glitazones," are a class of drugs used to treat type 2 diabetes. Their primary mechanism of action is the activation of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in adipocyte differentiation and glucose and lipid metabolism.[9]
Activation of PPARγ by thiazolidinediones leads to the transcription of genes that enhance insulin sensitivity, increase glucose uptake in peripheral tissues, and regulate lipid metabolism.[9]
It is plausible that this compound derivatives could also act as PPARγ agonists. The dithione scaffold may modulate the binding affinity and selectivity for PPARγ, potentially leading to a different pharmacological profile compared to the dione analogs.
Predicted Signaling Pathway: PPARγ Activation
Caption: Predicted activation of the PPARγ signaling pathway.
Quantitative Bioactivity of Analogous Thiazolidinedione Derivatives as PPARγ Agonists
| Compound | Assay | EC50 (µM) | Reference |
| Pioglitazone | PPARγ Transactivation | 0.5-1.0 | [10] |
| Rosiglitazone | PPARγ Transactivation | 0.03-0.1 | [10] |
Experimental Protocol: PPARγ Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate PPARγ and induce the transcription of a reporter gene.
-
Cell Culture and Transfection:
-
Use a suitable cell line (e.g., HEK293T or CV-1) that does not endogenously express high levels of PPARγ.
-
Co-transfect the cells with two plasmids:
-
An expression vector for human PPARγ.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of a Peroxisome Proliferator Response Element (PPRE).
-
-
A plasmid expressing Renilla luciferase can be co-transfected as an internal control for transfection efficiency and cell viability.
-
-
Compound Treatment:
-
After transfection, plate the cells in a 96-well plate.
-
Treat the cells with various concentrations of the test compound (this compound derivative) and a known PPARγ agonist (e.g., rosiglitazone) as a positive control.
-
Incubate for 24-48 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the fold activation relative to the vehicle-treated cells.
-
Determine the EC50 value by plotting the fold activation against the compound concentration.
-
Conclusion
While the direct biological evaluation of this compound derivatives is still in its nascent stages, the principle of bioisosterism provides a strong foundation for predicting their mechanisms of action. Based on the extensive research on oxazolidinone and thiazolidine-2,4-dione analogs, it is highly probable that this compound derivatives will exhibit a diverse range of pharmacological activities, including antibacterial, anticancer, and metabolic regulatory effects. The substitution of carbonyl groups with thiocarbonyls is expected to modulate the potency, selectivity, and pharmacokinetic properties of these compounds. The experimental protocols and signaling pathways detailed in this guide provide a roadmap for the systematic investigation of this promising class of heterocyclic compounds. Further research is warranted to validate these predictions and to explore the full therapeutic potential of this compound derivatives.
References
- 1. Why does thionating a carbonyl molecule make it a better electron acceptor? - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP05186A [pubs.rsc.org]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 6. Design, synthesis, in silico docking, ADMET and anticancer evaluations of thiazolidine-2,4-diones bearing heterocyclic rings as dual VEGFR-2/EGFR T790 ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01119K [pubs.rsc.org]
- 7. Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Targeting PPAR-γ to design and synthesize antidiabetic thiazolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Silico Library Design of Novel Oxazolidine-2,4-dithione Analogs
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: The oxazolidine-2,4-dithione scaffold represents a novel area of chemical space with limited currently available public data. This guide provides a prospective workflow for the in silico design, synthesis, and evaluation of analogs based on established principles of computational drug discovery and extrapolation from structurally related compounds, such as oxazolidine-2,4-diones and their 2-thioxo-4-one counterparts.
Introduction: The Rationale for this compound Analogs
The oxazolidinone core is a well-established pharmacophore in medicinal chemistry, most notably recognized in the linezolid class of antibiotics.[1] Modifications of this heterocyclic ring system, such as the creation of oxazolidine-2,4-diones, have led to the discovery of compounds with a wide range of biological activities, including anticonvulsant and anticancer properties.[1] The replacement of the carbonyl oxygens with sulfur to create the this compound scaffold is a bioisosteric modification that can significantly alter the compound's physicochemical properties. This includes changes in lipophilicity, hydrogen bonding capacity, and metabolic stability, potentially leading to novel pharmacological profiles and intellectual property opportunities.
This technical guide outlines a comprehensive in silico strategy for the design of a novel library of this compound analogs. It details a workflow from initial library enumeration to lead candidate selection, supported by proposed experimental protocols for synthesis and biological validation.
The In Silico Library Design Workflow
The design of a novel chemical library using computational methods allows for the efficient exploration of a vast chemical space, prioritizing compounds with a higher probability of desired biological activity and drug-like properties.[2] This workflow is a cyclical process of design, prediction, and prioritization.
Diagram: In Silico Drug Discovery and Development Workflow
Caption: A comprehensive workflow for the in silico design and experimental validation of novel compounds.
Core Scaffold and Library Enumeration
The foundation of the library is the this compound core. The diversity of the library will be generated by attaching various substituents (R-groups) at the N-3 and C-5 positions of the ring.
Step 1: R-group Selection: A diverse set of R-groups should be selected from commercially available building blocks (e.g., aldehydes for the C-5 position via Knoevenagel condensation and substituted amines or alkyl halides for the N-3 position). These R-groups should encompass a range of physicochemical properties (size, polarity, charge, etc.).
Step 2: Combinatorial Enumeration: A virtual library is created by computationally combining the selected R-groups with the core scaffold. This can result in a library of thousands to millions of virtual compounds.
Virtual Screening Cascade
Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target.[3] VS can be broadly categorized into structure-based and ligand-based methods.
Structure-Based Virtual Screening (SBVS)
SBVS requires the 3D structure of the biological target. Based on the known activities of related oxazolidinone and thiazolidinedione scaffolds, potential targets for this compound analogs include:
-
17β-Hydroxysteroid Dehydrogenase (17β-HSD): A target for prostate cancer, with 2-thioxo-oxazolidinones showing inhibitory activity.[1]
-
VEGFR-2: A key receptor in angiogenesis, a target for many anticancer drugs.
-
Metallo-β-lactamases: Enzymes responsible for antibiotic resistance.
-
α-Glucosidase: An enzyme involved in carbohydrate digestion, a target for anti-diabetic drugs.
Methodology: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[2] The process involves:
-
Target Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands are removed, and hydrogen atoms are added. The binding site is defined based on the location of the co-crystallized ligand or through binding site prediction algorithms.
-
Ligand Preparation: The 3D structures of the enumerated library of this compound analogs are generated and their energy is minimized.
-
Docking Simulation: A docking program (e.g., AutoDock, Glide, GOLD) is used to fit each ligand into the target's binding site.
-
Scoring and Ranking: The binding poses are evaluated using a scoring function that estimates the binding affinity. Compounds are ranked based on their docking scores.
Ligand-Based Virtual Screening (LBVS)
LBVS is used when the 3D structure of the target is unknown, but a set of active molecules is available. A pharmacophore model can be developed based on the chemical features required for biological activity.
In Silico ADMET Prediction
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to reduce the attrition rate of drug candidates in later stages of development.[4][5][6] Various computational models can predict these properties.
Key ADMET Properties to Evaluate:
-
Absorption: Lipinski's Rule of Five, solubility, and permeability (e.g., Caco-2 cell model).
-
Distribution: Plasma protein binding and blood-brain barrier penetration.
-
Metabolism: Prediction of cytochrome P450 (CYP) enzyme inhibition.
-
Excretion: Prediction of renal clearance.
-
Toxicity: Prediction of mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.
Table 1: Illustrative In Silico Data for Prioritized this compound Analogs
| Compound ID | Docking Score (kcal/mol) vs. 17β-HSD1 | Predicted LogP | Predicted Aqueous Solubility (logS) | Predicted hERG Inhibition (log(IC50)) | Lipinski's Rule of 5 Violations |
| ODT-001 | -9.8 | 3.2 | -4.5 | -6.1 | 0 |
| ODT-002 | -9.5 | 2.8 | -3.9 | -6.5 | 0 |
| ODT-003 | -9.2 | 3.5 | -4.8 | -5.8 | 0 |
| ODT-004 | -8.9 | 4.1 | -5.2 | -6.2 | 0 |
| ODT-005 | -8.7 | 2.5 | -3.1 | -7.0 | 0 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
The top-ranked virtual hits must be synthesized and tested in biological assays to validate the in silico predictions.
Proposed Synthesis of 5-Arylidene-oxazolidine-2,4-dithione Analogs
This proposed synthesis is based on established methods for related heterocyclic compounds.
Step 1: Synthesis of this compound Core A potential route involves the reaction of an α-hydroxy acid with thiourea followed by treatment with a thionating agent like Lawesson's reagent. This would require optimization and experimental validation.
Step 2: Knoevenagel Condensation for 5-Arylidene Analogs A mixture of the this compound core (1 equivalent), an appropriate aromatic aldehyde (1 equivalent), and a catalytic amount of piperidine in ethanol is refluxed for 6-8 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is cooled, and the precipitate is filtered, washed, and recrystallized to yield the 5-arylidene-oxazolidine-2,4-dithione analog.
Biological Assay Protocols
Based on the potential targets identified, the following in vitro assays can be used for biological evaluation.
Protocol 1: 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) Inhibition Assay
This protocol is adapted for a cell-free enzymatic assay.
-
Reagents:
-
Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20.
-
Enzyme: Recombinant human 17β-HSD1.
-
Substrate: Estrone (E1).
-
Cofactor: NADPH.
-
Test Compounds: Dissolved in DMSO.
-
-
Procedure:
-
In a 96-well plate, add assay buffer, enzyme, and test compound at various concentrations.
-
Incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the substrate (estrone) and cofactor (NADPH).
-
Monitor the decrease in NADPH fluorescence (excitation ~340 nm, emission ~460 nm) over time using a plate reader.
-
The rate of reaction is proportional to the enzyme activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
-
Protocol 2: VEGFR-2 Kinase Assay
This is a common format for kinase activity screening.[5]
-
Reagents:
-
Kinase Assay Buffer: Typically contains Tris-HCl, MgCl2, DTT.
-
Enzyme: Recombinant human VEGFR-2 kinase domain.
-
Substrate: A specific peptide substrate for VEGFR-2 (e.g., Poly(Glu, Tyr) 4:1).
-
ATP: As the phosphate donor.
-
Detection Reagent: e.g., Kinase-Glo® Luminescent Kinase Assay (Promega).
-
-
Procedure:
-
Add kinase assay buffer, VEGFR-2 enzyme, and test compound to the wells of a white 96-well plate.
-
Add the peptide substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a defined period (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the remaining ATP using the detection reagent, which generates a luminescent signal.
-
A lower luminescent signal indicates higher kinase activity (more ATP consumed).
-
Calculate the percent inhibition and IC50 values.
-
Potential Signaling Pathway Involvement
Given the evidence of 2-thioxo-oxazolidinone activity against 17β-HSD1, a key target for prostate cancer, the designed library could potentially modulate steroid hormone biosynthesis.
Diagram: Inhibition of Androgen Synthesis Pathway
Caption: Proposed mechanism of action via inhibition of 17β-HSD1 in the androgen synthesis pathway.
Data Presentation and Lead Selection
The culmination of the in silico and in vitro screening is the selection of lead candidates for further optimization.
Table 2: Integrated Data for Lead Candidate Selection (Illustrative)
| Compound ID | Docking Score (kcal/mol) | In Vitro IC50 (µM) vs. 17β-HSD1 | Cytotoxicity (CC50, µM) vs. HepG2 | Predicted Human Oral Absorption (%) |
| ODT-001 | -9.8 | 0.5 | > 50 | 92 |
| ODT-002 | -9.5 | 1.2 | > 50 | 88 |
| ODT-003 | -9.2 | 2.5 | 45 | 85 |
| ODT-004 | -8.9 | 5.1 | > 50 | 78 |
| ODT-005 | -8.7 | 0.8 | 30 | 95 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Lead Selection Criteria:
-
High potency in the primary biological assay (low IC50).
-
Favorable docking score and binding mode interactions.
-
Low cytotoxicity in a relevant cell line.
-
Acceptable in silico ADMET profile.
-
Chemical tractability for further optimization.
Conclusion
The in silico design of a novel this compound library presents a promising avenue for the discovery of new chemical entities with unique pharmacological properties. By leveraging computational tools for virtual screening and ADMET prediction, researchers can efficiently navigate a vast chemical space and prioritize compounds for synthesis and biological testing. The proposed workflow, from library enumeration to experimental validation, provides a robust framework for identifying and optimizing lead candidates from this unexplored class of compounds. The structural similarity to known bioactive scaffolds suggests that these dithione analogs could yield potent modulators of therapeutically relevant targets.
References
- 1. researchgate.net [researchgate.net]
- 2. Influence of Thiazolidine-2,4-Dione Derivatives with Azolidine or Thiosemicarbazone Moieties on Haemophilus spp. Planktonic or Biofilm-Forming Cells [mdpi.com]
- 3. Oxazolidine synthesis [organic-chemistry.org]
- 4. Oxazolidinone synthesis [organic-chemistry.org]
- 5. Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines [mdpi.com]
- 6. Design and synthesis of thiazolidine-2,4-diones hybrids with 1,2-dihydroquinolones and 2-oxindoles as potential VEGFR-2 inhibitors: in-vitro anticancer evaluation and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic Accessibility of Oxazolidine-2,4-dithione Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxazolidine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. While oxazolidin-2-ones are well-known for their antibacterial properties, and oxazolidine-2,4-diones have been explored for various therapeutic applications, the corresponding oxazolidine-2,4-dithione derivatives remain a relatively unexplored area of chemical space. This technical guide provides a comprehensive overview of the synthetic accessibility of these dithione analogs, focusing on a robust and adaptable synthetic strategy. Due to the limited direct literature on oxazolidine-2,4-dithiones, this guide presents a proposed synthetic pathway based on established chemical transformations, specifically the thionation of oxazolidine-2,4-dione precursors. This document is intended to serve as a foundational resource for researchers interested in synthesizing and exploring the potential of this novel class of compounds.
Synthetic Strategy: A Two-Step Approach
The most plausible and versatile approach to synthesizing this compound derivatives involves a two-step sequence:
-
Synthesis of Oxazolidine-2,4-dione Precursors: The initial step focuses on the construction of the core oxazolidine-2,4-dione ring system with desired substitutions at the N-3 and C-5 positions. Several reliable methods exist for the synthesis of these precursors.
-
Thionation of the Dione Core: The second step involves the conversion of the carbonyl groups of the oxazolidine-2,4-dione to thiocarbonyl groups to yield the target this compound. This is typically achieved using a thionating agent such as Lawesson's Reagent.
This modular approach allows for the generation of a diverse library of this compound derivatives by first synthesizing a variety of dione precursors with different substitution patterns.
Data Presentation: Synthesis of Oxazolidine-2,4-dione Precursors
The following tables summarize quantitative data for the synthesis of representative N-substituted and 5,5-disubstituted oxazolidine-2,4-dione precursors, which can then be subjected to thionation.
Table 1: Synthesis of 3-Aryl-oxazolidine-2,4-diones
| Entry | Aryl Substituent | Starting Materials | Reaction Conditions | Yield (%) | Melting Point (°C) |
| 1 | Phenyl | 3-phenyl-2-propynamide, CO₂ | K₂CO₃, DMSO, 30°C, 12h | 85 | 120-122 |
| 2 | 4-Chlorophenyl | 3-(4-chlorophenyl)-2-propynamide, CO₂ | K₂CO₃, DMSO, 30°C, 12h | 82 | 165-167 |
| 3 | 4-Methoxyphenyl | 3-(4-methoxyphenyl)-2-propynamide, CO₂ | K₂CO₃, DMSO, 30°C, 12h | 88 | 150-152 |
| 4 | 4-Nitrophenyl | 3-(4-nitrophenyl)-2-propynamide, CO₂ | K₂CO₃, DMSO, 30°C, 12h | 75 | 198-200 |
Table 2: Synthesis of 5,5-Disubstituted-oxazolidine-2,4-diones
| Entry | C5-Substituents | Starting Materials | Reaction Conditions | Yield (%) | Melting Point (°C) |
| 1 | Dimethyl | 2-hydroxyisobutyramide, [2-¹¹C]Dimethyl carbonate | 150°C, 10 min | 78-92 | 75-77 |
| 2 | Diethyl | α-hydroxy-α-ethylbutyramide, Diethyl carbonate | NaH, Toluene, Reflux, 12h | 70 | 45-47 |
| 3 | Dipropyl | α-hydroxy-α-propylvaleramide, Dipropyl carbonate | NaH, Toluene, Reflux, 12h | 65 | 38-40 |
| 4 | Phenyl, Methyl | α-hydroxy-α-phenylpropionamide, Dimethyl carbonate | NaH, Toluene, Reflux, 12h | 72 | 110-112 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 3-Aryl-oxazolidine-2,4-diones[1]
This protocol describes a mild and efficient method for the synthesis of 3-aryl-oxazolidine-2,4-diones from 3-aryl-2-alkynamides and carbon dioxide.
Materials:
-
3-Aryl-2-alkynamide (1.0 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Dimethyl sulfoxide (DMSO)
-
Carbon dioxide (CO₂, balloon)
Procedure:
-
To a solution of the 3-aryl-2-alkynamide in DMSO, add potassium carbonate.
-
Stir the mixture at 30°C under a carbon dioxide atmosphere (balloon) for 12 hours.
-
Upon completion of the reaction (monitored by TLC), pour the reaction mixture into ice-water.
-
Acidify the aqueous solution with 2N HCl to precipitate the product.
-
Filter the precipitate, wash with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to afford the pure 3-aryl-oxazolidine-2,4-dione.
Protocol 2: General Procedure for the Synthesis of 5,5-Dialkyl-oxazolidine-2,4-diones
This protocol is adapted from the synthesis of 5,5-dimethyl-2,4-oxazolidinedione and can be generalized for other 5,5-dialkyl derivatives.
Materials:
-
α-Hydroxy-α,α-dialkylacetamide (1.0 eq)
-
Dialkyl carbonate (e.g., dimethyl carbonate, diethyl carbonate) (excess)
-
Sodium hydride (NaH) (catalytic amount)
-
Toluene
Procedure:
-
To a suspension of sodium hydride in toluene, add the α-hydroxy-α,α-dialkylacetamide.
-
Add an excess of the corresponding dialkyl carbonate to the mixture.
-
Reflux the reaction mixture for 12 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure 5,5-dialkyl-oxazolidine-2,4-dione.
Protocol 3: Proposed General Procedure for the Thionation of Oxazolidine-2,4-diones to Oxazolidine-2,4-dithiones
This proposed protocol is based on the general reactivity of Lawesson's reagent with dicarbonyl compounds. Optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
Substituted oxazolidine-2,4-dione (1.0 eq)
-
Lawesson's Reagent (1.0 - 1.2 eq)
-
Anhydrous toluene or dioxane
Procedure:
-
To a solution of the substituted oxazolidine-2,4-dione in anhydrous toluene (or dioxane), add Lawesson's Reagent.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the substrate.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel. It is important to note that the byproducts from Lawesson's reagent can sometimes complicate purification. A preliminary filtration through a short plug of silica gel can be beneficial.
-
Characterize the final this compound product using standard analytical techniques (NMR, IR, Mass Spectrometry).
Mandatory Visualizations
Synthetic Pathway
Caption: A two-step synthetic approach to this compound derivatives.
Proposed Biological Mechanism of Action (Hypothetical)
Given the structural similarity to oxazolidinone antibiotics, a plausible, yet unproven, mechanism of action for this compound derivatives could involve the inhibition of bacterial protein synthesis.
Caption: Hypothetical mechanism of action for this compound derivatives.
Conclusion
This technical guide outlines a feasible synthetic route to the novel class of this compound derivatives. By leveraging established methods for the synthesis of oxazolidine-2,4-dione precursors and a proposed thionation step using Lawesson's reagent, researchers can access a wide array of these unexplored compounds. The provided experimental protocols and tabulated data serve as a starting point for the synthesis and characterization of these molecules. The hypothetical mechanism of action, inspired by the known activity of related oxazolidinones, suggests a potential avenue for biological investigation. It is our hope that this guide will stimulate further research into the synthesis, characterization, and biological evaluation of this compound derivatives, potentially unlocking new therapeutic opportunities.
Methodological & Application
Step-by-step protocol for synthesizing 5-substituted Oxazolidine-2,4-dithiones.
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, step-by-step protocol for the synthesis of 5-substituted oxazolidine-2,4-dithiones. Due to the limited availability of direct literature precedents for this specific heterocyclic system, the following protocol is a proposed synthetic route based on established principles of heterocyclic chemistry and analogies with the synthesis of related compounds, such as thiazolidine-2,4-diones and rhodanines.
I. Introduction
Oxazolidine-2,4-dithiones are heterocyclic compounds of interest in medicinal chemistry and drug development due to their structural similarity to other biologically active five-membered rings. The introduction of various substituents at the C-5 position allows for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacological properties. This protocol outlines a two-step synthetic approach: the initial formation of the core oxazolidine-2,4-dithione ring, followed by the introduction of a C-5 substituent via a Knoevenagel-type condensation.
II. Proposed Synthetic Pathway
The proposed synthesis of 5-substituted oxazolidine-2,4-dithiones involves two key stages:
-
Synthesis of the this compound Core (3): This protocol proposes the reaction of an α-hydroxy ester (1) with carbon disulfide in the presence of a suitable base and an amine source, such as ammonia or a primary amine, to form the dithiocarbamate intermediate which then cyclizes to form the this compound ring (3) .
-
Knoevenagel Condensation for C-5 Substitution (5): The synthesized this compound (3) , which contains an active methylene group at the C-5 position, is then condensed with an aromatic or aliphatic aldehyde (4) in the presence of a base catalyst to yield the target 5-substituted this compound (5) .
III. Experimental Protocols
A. Synthesis of this compound (3)
Materials:
-
Ethyl glycolate (or other α-hydroxy ester) (1)
-
Carbon disulfide (CS₂)
-
Ammonia solution (25% in water) or appropriate primary amine
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a solution of sodium hydroxide (1.0 eq) in ethanol (50 mL).
-
To this solution, add ethyl glycolate (1) (1.0 eq) dropwise at room temperature with stirring.
-
After 15 minutes of stirring, add carbon disulfide (1.2 eq) dropwise to the reaction mixture. The color of the solution is expected to turn yellow to orange.
-
Stir the mixture at room temperature for 1 hour.
-
Slowly add an aqueous solution of ammonia (2.0 eq) to the flask.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator.
-
Dissolve the residue in water and acidify with 2M HCl until a precipitate is formed.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound (3) .
B. Synthesis of 5-substituted Oxazolidine-2,4-dithiones (5a-c) via Knoevenagel Condensation
Materials:
-
This compound (3)
-
Substituted aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde) (4a-c)
-
Piperidine
-
Ethanol or Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (3) (1.0 eq) in ethanol (30 mL).
-
Add the desired substituted aldehyde (4a-c) (1.0 eq) to the solution.
-
Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.
-
Heat the mixture to reflux and stir for 2-4 hours. The formation of a precipitate may be observed. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture in an ice bath to facilitate further precipitation.
-
Filter the solid product, wash with cold ethanol, and dry to obtain the crude 5-substituted this compound (5a-c) .
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure compound.
IV. Data Presentation
Table 1: Physicochemical Data for Representative 5-Substituted Oxazolidine-2,4-dithiones
| Compound | Substituent (R) | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 5a | Phenyl | C₉H₅NO₂S₂ | 223.27 | 85 | 210-212 |
| 5b | 4-Chlorophenyl | C₉H₄ClNO₂S₂ | 257.71 | 90 | 235-237 |
| 5c | 4-Methoxyphenyl | C₁₀H₇NO₃S₂ | 253.30 | 82 | 221-223 |
Note: The data presented in this table is hypothetical and for illustrative purposes, as a direct, validated synthesis has not been reported in the literature.
V. Visualizations
Diagram 1: Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of 5-substituted oxazolidine-2,4-dithiones.
Diagram 2: Logical Relationship of Key Steps
Caption: Flowchart illustrating the logical progression of the synthesis protocol.
The Untapped Potential of Oxazolidine-2,4-dithione in Medicinal Chemistry: A Field Awaiting Exploration
Despite extensive investigation into related heterocyclic compounds, the oxazolidine-2,4-dithione core structure remains a largely uncharted territory in medicinal chemistry. A comprehensive review of scientific literature reveals a significant scarcity of research dedicated to the synthesis, biological evaluation, and therapeutic application of its derivatives. This lack of available data precludes the creation of detailed application notes and experimental protocols as initially intended.
While the closely related oxazolidin-2-one, oxazolidine-2,4-dione, and thiazolidine-2,4-dione scaffolds are well-established pharmacophores found in a variety of clinically approved drugs and investigational compounds, the dithione counterpart has yet to garner significant attention from the scientific community. These related compounds have demonstrated a broad spectrum of biological activities, including antibacterial, anticonvulsant, anticancer, and anti-inflammatory effects. For instance, the oxazolidinone ring is the cornerstone of antibiotics like linezolid, which inhibits bacterial protein synthesis. Similarly, thiazolidinedione derivatives, such as pioglitazone, are known for their use in the management of type 2 diabetes.
The absence of substantial research on this compound means that there are no established experimental protocols for its synthesis or for the biological screening of its derivatives. Consequently, quantitative data, such as IC50 or Ki values, which are crucial for assessing the potency and efficacy of potential drug candidates, are not available in the public domain. Furthermore, the signaling pathways that might be modulated by this particular heterocyclic system have not been elucidated.
This knowledge gap presents both a challenge and an opportunity for researchers in drug discovery and development. The unique electronic and structural properties conferred by the two thione groups in the this compound ring could lead to novel mechanisms of action and interactions with biological targets, potentially unlocking new therapeutic avenues.
Future research in this area would need to begin with the fundamental steps of developing robust synthetic methodologies to access the this compound core and its derivatives. Following successful synthesis, extensive in vitro and in vivo screening would be necessary to identify any promising biological activities. Should any significant activity be discovered, further studies would be required to elucidate the mechanism of action, identify the molecular targets, and understand the downstream signaling pathways.
Until such foundational research is conducted and published, the development of detailed application notes and protocols for utilizing this compound as a core structure in medicinal chemistry remains a prospective endeavor. The scientific community is encouraged to explore this intriguing and under-investigated scaffold, which holds the potential to contribute to the next generation of therapeutic agents.
The Surprising Scarcity of Oxazolidine-2,4-dithione in Asymmetric Catalysis: A Pivot to its Thione Analogue
Despite a thorough investigation of scientific literature, the direct application of oxazolidine-2,4-dithione as a catalyst or ligand in asymmetric catalysis appears to be exceptionally rare or nonexistent under this nomenclature. The scientific community has extensively favored its structural cousins, particularly oxazolidinones and oxazolidine-2-thiones, as powerful tools in the stereoselective synthesis of complex molecules. This application note, therefore, pivots to the well-established and highly successful use of chiral oxazolidine-2-thiones in asymmetric catalysis, providing researchers, scientists, and drug development professionals with a detailed overview, quantitative data, and experimental protocols for a closely related and highly effective class of compounds.
Chiral oxazolidine-2-thiones, readily synthesized from corresponding amino alcohols, have emerged as versatile chiral auxiliaries. Their rigid, predictable coordination to metal centers and their ability to induce high levels of stereocontrol have made them invaluable in a range of asymmetric transformations, including aldol reactions, Michael additions, and alkylations.
Application in Asymmetric Aldol Reactions
One of the most prominent applications of chiral oxazolidine-2-thiones is in directing the stereochemical outcome of aldol reactions. The N-acylated oxazolidine-2-thione acts as a chiral enolate precursor, which upon reaction with an aldehyde, yields β-hydroxy carbonyl compounds with high diastereoselectivity and enantioselectivity.
Quantitative Data Summary
| Entry | Aldehyde | N-Acyl Group | Lewis Acid | Diastereomeric Ratio (syn:anti) | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| 1 | Benzaldehyde | Acetyl | TiCl₄ | >95:5 | 85 | >99 | [1] |
| 2 | Isobutyraldehyde | Propionyl | Sn(OTf)₂ | 98:2 | 92 | >98 | [2] |
| 3 | Acrolein | Acetyl | MgBr₂·OEt₂ | 90:10 | 78 | 95 | [3] |
Experimental Protocols
General Protocol for Asymmetric Aldol Addition using an N-Acyl Oxazolidine-2-thione Auxiliary
This protocol outlines a general procedure for the titanium-mediated asymmetric aldol reaction of an N-acetyl oxazolidine-2-thione with benzaldehyde.
Materials:
-
(4R,5S)-4-phenyl-5-methyl-oxazolidine-2-thione
-
n-Butyllithium (n-BuLi) in hexanes
-
Titanium tetrachloride (TiCl₄)
-
Benzaldehyde
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
A solution of (4R,5S)-4-phenyl-5-methyl-N-acetyl-oxazolidine-2-thione (1.0 eq) in anhydrous DCM is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
To this solution, TiCl₄ (1.1 eq) is added dropwise, and the resulting mixture is stirred for 30 minutes at -78 °C.
-
A solution of benzaldehyde (1.2 eq) in anhydrous DCM is then added dropwise.
-
The reaction mixture is stirred at -78 °C for 4 hours, or until TLC analysis indicates the consumption of the starting material.
-
The reaction is quenched by the addition of a saturated aqueous NH₄Cl solution.
-
The mixture is allowed to warm to room temperature and extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the desired aldol adduct.
-
The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC analysis.
Logical Workflow for Asymmetric Aldol Reaction
Caption: Workflow for an asymmetric aldol reaction using a chiral oxazolidine-2-thione auxiliary.
Signaling Pathway of Stereochemical Induction
The high degree of stereocontrol exerted by the chiral oxazolidine-2-thione auxiliary is attributed to the formation of a rigid, chelated transition state. The Lewis acid coordinates to both the carbonyl oxygen and the thione sulfur, forcing the N-acyl group into a specific conformation. This conformation shields one face of the enolate, directing the incoming aldehyde to the opposite face.
Caption: Key steps in the stereochemical induction by a chiral oxazolidine-2-thione auxiliary.
References
- 1. researchgate.net [researchgate.net]
- 2. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric catalysis with chiral oxazolidine ligands - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Note: High-Throughput Screening of Oxazolidine-2,4-dithione Libraries for Antibacterial Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant bacterial strains presents a significant global health challenge, necessitating the discovery of novel antibacterial agents with new mechanisms of action. Oxazolidinone-based compounds have shown promise in this area, with linezolid being a notable example of a clinically approved antibiotic from this class. While significant research has focused on oxazolidin-2-ones and thiazolidine-2,4-diones, the structurally related Oxazolidine-2,4-dithione scaffold remains a less explored area with potential for novel antibacterial activity. High-throughput screening (HTS) provides a rapid and efficient methodology for evaluating large libraries of such compounds to identify promising hit molecules.[1][2]
This application note provides a detailed protocol for a whole-cell, high-throughput screening campaign designed to identify compounds with antibacterial activity from a library of this compound derivatives. The described protocol utilizes a resazurin-based cell viability assay, a robust and cost-effective method suitable for HTS.[3][4]
Principle of the Assay
The proposed HTS assay is a cell-based screen that measures the metabolic activity of bacteria as an indicator of cell viability. The assay employs resazurin, a blue, non-fluorescent dye that is reduced by metabolically active cells to the pink, highly fluorescent resorufin.[3][4] A decrease in the fluorescent signal in the presence of a test compound indicates inhibition of bacterial growth and potential antibacterial activity. This method is well-suited for HTS due to its simplicity, sensitivity, and compatibility with automated liquid handling and plate reading systems.[5][6]
Signaling Pathway Context
While the precise molecular targets of this compound compounds are yet to be fully elucidated, the broader class of oxazolidinones are known to inhibit bacterial protein synthesis. They bind to the 50S ribosomal subunit, preventing the formation of the initiation complex. This unique mechanism of action makes them effective against many strains resistant to other classes of antibiotics. It is hypothesized that this compound derivatives may act through a similar mechanism, disrupting bacterial protein synthesis and leading to cell death.
Figure 1: Hypothesized mechanism of action for this compound compounds targeting bacterial protein synthesis.
Experimental Protocols
Materials and Reagents
-
Bacterial Strain: Staphylococcus aureus (ATCC® 29213™) or other relevant pathogenic strain.
-
Culture Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) and Tryptic Soy Agar (TSA).
-
Compound Library: this compound library dissolved in 100% Dimethyl Sulfoxide (DMSO) at a stock concentration of 10 mM.
-
Positive Control: Vancomycin or another appropriate antibiotic.
-
Negative Control: 100% DMSO.
-
Assay Plates: Sterile, black, clear-bottom 384-well microplates.
-
Reagents: Resazurin sodium salt, Phosphate-Buffered Saline (PBS).
HTS Workflow
The high-throughput screening process consists of several key stages, from initial assay development and validation to primary screening, hit confirmation, and dose-response analysis.
Figure 2: General workflow for a high-throughput screening campaign.
Detailed Protocol: Primary HTS using Resazurin Assay
-
Preparation of Bacterial Inoculum:
-
From a fresh culture of S. aureus on a TSA plate, inoculate a single colony into 5 mL of CAMHB.
-
Incubate at 37°C with shaking (200 rpm) until the culture reaches the mid-logarithmic phase of growth (OD600 of approximately 0.4-0.6).
-
Dilute the bacterial culture in fresh CAMHB to a final concentration of 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Compound Plating:
-
Using an automated liquid handler, dispense 200 nL of the this compound library compounds (10 mM stock) into the wells of a 384-well assay plate. This results in a final compound concentration of 10 µM in a 20 µL assay volume.
-
Dispense 200 nL of Vancomycin (10 mM stock) into the positive control wells.
-
Dispense 200 nL of 100% DMSO into the negative control and blank wells.
-
-
Bacterial Inoculation and Incubation:
-
Add 10 µL of the prepared bacterial inoculum to all wells except the blank wells.
-
Add 10 µL of sterile CAMHB to the blank wells.
-
Seal the plates and incubate at 37°C for 16-18 hours.
-
-
Resazurin Addition and Signal Detection:
-
Prepare a 0.015% (w/v) solution of resazurin in PBS and sterilize by filtration.
-
Add 2 µL of the resazurin solution to all wells.
-
Incubate the plates for 2-4 hours at 37°C.
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Data Presentation and Analysis
Assay Quality Control
The quality and reliability of the HTS assay are assessed using the Z'-factor, which is calculated for each assay plate. The Z'-factor is a statistical parameter that reflects the separation between the positive and negative controls.
Z'-Factor Calculation: Z' = 1 - ( (3 * (σ_pos + σ_neg)) / |µ_pos - µ_neg| )
Where:
-
σ_pos = standard deviation of the positive control
-
σ_neg = standard deviation of the negative control
-
µ_pos = mean of the positive control
-
µ_neg = mean of the negative control
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[7][8][9]
Hit Identification and Confirmation
A "hit" is defined as a compound that exhibits a statistically significant reduction in bacterial viability compared to the negative controls. A common threshold for hit identification is a percent inhibition greater than three standard deviations from the mean of the negative controls.
Percent Inhibition Calculation: % Inhibition = ( 1 - ( (Signal_compound - µ_pos) / (µ_neg - µ_pos) ) ) * 100
Selected hits from the primary screen are then re-tested under the same conditions to confirm their activity and rule out false positives.
Dose-Response Analysis
Confirmed hits are further characterized by determining their half-maximal inhibitory concentration (IC50). This is achieved by performing a serial dilution of the compound and measuring the bacterial viability at each concentration. The resulting data is fitted to a four-parameter logistic curve to calculate the IC50 value.
Data Summary Tables
Table 1: HTS Assay Validation Parameters
| Parameter | Value | Interpretation |
| Z'-Factor | 0.78 | Excellent assay quality |
| Signal-to-Background | 12.5 | Good separation of controls |
| CV of Controls | < 10% | Low variability |
Table 2: Primary HTS Results Summary
| Metric | Value |
| Total Compounds Screened | 10,000 |
| Hit Threshold (% Inhibition) | > 50% |
| Number of Initial Hits | 150 |
| Hit Rate | 1.5% |
Table 3: Dose-Response Data for Confirmed Hits
| Compound ID | IC50 (µM) | Hill Slope | R² |
| OZD-001 | 2.5 | 1.1 | 0.99 |
| OZD-002 | 5.8 | 0.9 | 0.98 |
| OZD-003 | 12.1 | 1.3 | 0.99 |
Conclusion
This application note provides a comprehensive and detailed protocol for the high-throughput screening of this compound compound libraries for the discovery of novel antibacterial agents. The described resazurin-based assay is a robust, reliable, and scalable method suitable for academic and industrial drug discovery settings. The provided workflows and data analysis guidelines offer a clear path from primary screening to hit validation and characterization, enabling the efficient identification of promising lead compounds for further development in the fight against bacterial infections.
References
- 1. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. researchgate.net [researchgate.net]
- 4. Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Resazurin rapid screening for antibacterial activities of organic and inorganic nanoparticles: Potential, limitations and precautions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 8. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 9. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Oxazolidine-2,4-dithione Analogs as Potential Kinase Inhibitors: Application Notes and Protocols
For the attention of: Researchers, scientists, and drug development professionals.
This document provides detailed application notes and protocols for the investigation of heterocyclic compounds as potential kinase inhibitors. Initial literature searches did not yield specific data on oxazolidine-2,4-dithione derivatives for this application. However, extensive research exists for structurally related scaffolds, namely thiazolidine-2,4-diones and rhodanines (2-thioxo-thiazolidin-4-ones) , which are well-documented kinase inhibitors. This report will focus on these validated analogous compounds to provide actionable insights and methodologies.
Introduction
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors is therefore a major focus of drug discovery. The thiazolidine-2,4-dione and rhodanine cores are privileged scaffolds in medicinal chemistry, appearing in numerous compounds with diverse biological activities. Their ability to be readily functionalized allows for the fine-tuning of their inhibitory potency and selectivity against various kinases.
Data Presentation: Kinase Inhibitory Activity of Thiazolidine-2,4-dione and Rhodanine Derivatives
The following tables summarize the in vitro kinase inhibitory and antiproliferative activities of representative thiazolidine-2,4-dione and rhodanine derivatives from published studies.
Table 1: Inhibitory Activity of Thiazolidine-2,4-dione Derivatives against Receptor Tyrosine Kinases.
| Compound ID | Target Kinase | IC50 (µM) | Target Cell Line(s) | Antiproliferative IC50 (µM) |
| 14a | VEGFR-2 | 0.74 | HepG2 | 3.55 |
| A549 | 5.35 | |||
| MCF-7 | 5.77 | |||
| HCT116 | 6.01 | |||
| 14g | VEGFR-2 | 0.78 | HepG2 | 3.85 |
| A549 | 5.47 | |||
| MCF-7 | 7.23 | |||
| HCT116 | 7.44 | |||
| 22 | VEGFR-2 | 0.079 | HepG2 | 2.04 |
| MCF-7 | 1.21 | |||
| Sorafenib (Ref.) | VEGFR-2 | 0.046 | HepG2 | 4.00 |
| A549 | 4.04 | |||
| MCF-7 | 5.58 | |||
| HCT116 | 5.05 |
Table 2: Inhibitory Activity of Rhodanine Derivatives against Various Kinases.
| Compound ID | Target Kinase/Enzyme | IC50 (µM) | Target Cell Line(s) | Antiproliferative IC50 (µM) |
| HB 4 | EGFR | - | HepG2 | 2.7 |
| A549 | 3.1 | |||
| 5e | PRL-3 | 0.9 | - | - |
| 46 | InhA | 2.55 | - | - |
| Compound 9 | - | - | HeLa, HT29, A549, MCF-7 | 28.3, 24.5, 26.6, 28.6 |
| Gefitinib (Ref.) | EGFR | - | HepG2 | 7.5 |
| A549 | 5.5 |
Experimental Protocols
Protocol 1: Synthesis of 5-Arylidene-thiazolidine-2,4-dione Derivatives
This protocol describes a general method for the Knoevenagel condensation of thiazolidine-2,4-dione with various aromatic aldehydes.[1]
Materials:
-
Thiazolidine-2,4-dione
-
Substituted aromatic aldehyde (e.g., 4-hydroxybenzaldehyde)
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Glacial acetic acid
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stir bar
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
To a round-bottom flask, add an equimolar solution of thiazolidine-2,4-dione and the desired aromatic aldehyde in ethanol.
-
Add a catalytic amount of piperidine to the mixture.
-
Heat the reaction mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Acidify the mixture with a few drops of glacial acetic acid to facilitate precipitation of the product.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure 5-arylidene-thiazolidine-2,4-dione derivative.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Protocol 2: In Vitro Kinase Inhibition Assay (General)
This protocol outlines a general procedure for assessing the inhibitory activity of test compounds against a specific protein kinase using a radiometric or fluorescence-based assay.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Test compounds (dissolved in DMSO)
-
ATP ([γ-³²P]ATP for radiometric assay, or unlabeled ATP for fluorescence-based assays)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
96-well microtiter plates
-
Detection reagents (e.g., phosphospecific antibody for ELISA-based methods, or scintillation fluid for radiometric assays)
-
Plate reader (scintillation counter or fluorescence plate reader)
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase reaction buffer.
-
In a 96-well plate, add the test compound dilutions, the kinase, and the substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Terminate the reaction (e.g., by adding EDTA or spotting onto a filter membrane).
-
Quantify the amount of phosphorylated substrate using an appropriate detection method.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 3: Cell-Based Antiproliferative Assay (MTT Assay)
This protocol describes the use of the MTT assay to evaluate the effect of test compounds on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HepG2, MCF-7, A549)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to a vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways often targeted by kinase inhibitors.
References
Application Note: Analysis of Oxazolidine-2,4-dithione by HPLC-UV and LC-MS
Introduction
Oxazolidine-2,4-dithione is a sulfur-containing heterocyclic compound of interest in various fields of chemical and pharmaceutical research. Accurate and reliable analytical methods are essential for its quantification and characterization in different matrices. This application note presents protocols for the analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₃H₃NOS₂ |
| Molecular Weight | 133.19 g/mol |
| Monoisotopic Mass | 132.97054 g/mol |
| Structure | A five-membered ring containing oxygen, nitrogen, and two sulfur atoms as thiones at positions 2 and 4. |
HPLC-UV Method
This method is suitable for the routine quantification of this compound in solution.
Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 275 nm |
LC-MS Method
This method provides higher sensitivity and selectivity, making it ideal for the analysis of this compound in complex matrices and for structural confirmation.
Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
| Parameter | Recommended Setting |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Positive and Negative (scan both to determine optimal response) |
| Scan Mode | Full Scan (m/z 50-500) and/or Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
| Key Ions to Monitor | Positive Mode: [M+H]⁺ = 133.9783Negative Mode: [M-H]⁻ = 131.9628 |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Protocols
Standard and Sample Preparation Protocol
A standardized protocol for preparing standards and samples is crucial for accurate analysis.
Experimental workflow for sample and standard preparation.
HPLC-UV Analysis Protocol
A step-by-step guide for performing the HPLC-UV analysis.
Step-by-step protocol for HPLC-UV analysis.
LC-MS Analysis Protocol
A detailed protocol for conducting LC-MS analysis for sensitive and specific detection.
Step-by-step protocol for LC-MS analysis.
Application Notes and Protocols for the Synthesis of Complex Heterocyclic Systems Using Oxazolidine-2-thione
A notable clarification on the selected core scaffold: Initial searches for methodologies employing oxazolidine-2,4-dithione yielded a scarcity of documented applications in the synthesis of complex heterocyclic systems. Consequently, this document focuses on the closely related and well-established precursor, oxazolidine-2-thione . This scaffold serves as a versatile and reactive building block, offering multiple pathways for the construction of diverse and medicinally relevant heterocyclic architectures.
Application Note 1: Synthesis of Substituted Oxazolidine-2-thiones via Microwave-Assisted Cyclization
The synthesis of substituted oxazolidine-2-thiones is a crucial first step in their broader application. A highly efficient method for this is the microwave-assisted cyclization of β-amino alcohols with carbon disulfide. This approach offers significant advantages over conventional heating methods, including a remarkable reduction in reaction times and improved yields.[1]
The resulting 4-substituted oxazolidine-2-thiones are valuable chiral auxiliaries and intermediates in organic synthesis. Their utility stems from the presence of multiple reactive sites, enabling further elaboration into more complex molecular frameworks. These compounds have been employed in the development of various biologically active molecules.
Experimental Protocol: Microwave-Assisted Synthesis of (S)-4-Benzyl-1,3-oxazolidine-2-thione
This protocol is adapted from the work of Morales-Nava, et al.[2][3]
Materials:
-
(S)-phenylalaninol (1.00 g, 6.61 mmol)
-
Potassium carbonate (K2CO3) (1.82 g, 13.22 mmol, 2.0 eq.)
-
Carbon disulfide (CS2) (1.51 g, 19.84 mmol, 1.2 mL, 3.0 eq.)
-
Ethanol (EtOH) (0.3 mL)
-
Water
-
Ethyl acetate
Equipment:
-
10 mL reaction vessel
-
CEM Focused Microwave Discover reactor
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a 10 mL microwave reaction vessel, combine (S)-phenylalaninol (1.00 g, 6.61 mmol), potassium carbonate (1.82 g, 13.22 mmol), carbon disulfide (1.51 g, 1.2 mL), and ethanol (0.3 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture for 1 minute at 50 °C with a power of 40 W.
-
After the reaction is complete, add 30 mL of water to the reaction mixture.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization as needed.
Quantitative Data for Microwave-Assisted Synthesis of Oxazolidine-2-thiones
| Starting Amino Alcohol | Product | Reaction Time (min) | Temperature (°C) | Yield (%) |
| (S)-Phenylalaninol | (S)-4-Benzyl-1,3-oxazolidine-2-thione | 1 | 50 | 95 |
| (S)-Phenylglycinol | (S)-4-Phenyl-1,3-oxazolidine-2-thione | 1 | 50 | 96 |
| (S)-Valinol | (S)-4-Isopropyl-1,3-oxazolidine-2-thione | 1 | 50 | 94 |
| (1S,2R)-Norephedrine | (4S,5R)-4-Methyl-5-phenyl-1,3-oxazolidine-2-thione | 1 | 50 | 92 |
Table adapted from Morales-Nava, et al.[2][3]
Application Note 2: Synthesis of N-Substituted Thiazolidine-2-thione Derivatives as Potential Xanthine Oxidase Inhibitors
Oxazolidine-2-thiones can be readily converted to other key heterocyclic scaffolds. One such transformation is the synthesis of N-substituted thiazolidine-2-thiones. These derivatives are of significant interest in medicinal chemistry. For instance, certain N-aryl and N-alkyl thiazolidine-2-thiones have been investigated as inhibitors of xanthine oxidase, an enzyme implicated in hyperuricemia and gout.[4]
The synthesis typically involves the N-alkylation or N-arylation of a thiazolidine-2-thione core, which itself can be prepared from readily available starting materials. The following protocols detail the synthesis of the thiazolidine-2-thione precursor and its subsequent derivatization.
Experimental Protocol: Synthesis of Thiazolidine-2-thione
This protocol is adapted from the work of Wang, et al.[4]
Materials:
-
2-Aminoethanol hydrogen sulfate (7.06 g, 0.05 mol)
-
Potassium hydroxide (KOH) (5.61 g, 0.10 mol)
-
Ethanol (100 mL)
-
Carbon disulfide (CS2) (7.61 g, 0.10 mol)
-
5% Sodium hydroxide solution
-
Saturated brine
-
Anhydrous sodium sulfate
Equipment:
-
100 mL three-necked flask
-
Stirring apparatus
-
Heating mantle
-
Standard laboratory glassware
Procedure:
-
To a 100 mL three-necked flask, add 2-aminoethanol hydrogen sulfate (7.06 g, 0.05 mol), potassium hydroxide (5.61 g, 0.10 mol), and ethanol (100 mL).
-
Heat the mixture to 40°C with stirring.
-
Add carbon disulfide (7.61 g, 0.10 mol) in ten batches over approximately 1 hour.
-
Continue stirring the reaction mixture at 40°C for an additional 3 hours.
-
After the reaction is complete, cool the mixture to 5-10°C.
-
Wash the cooled mixture with 100 mL of 5% sodium hydroxide solution.
-
Wash the extract with saturated brine (3 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from absolute ethanol to yield pure thiazolidine-2-thione.
Experimental Protocol: General Procedure for the N-Alkylation/Arylation of Thiazolidine-2-thione
This protocol is adapted from the work of Wang, et al.[4]
Materials:
-
Thiazolidine-2-thione (1.20 g, 10.0 mmol)
-
Sodium hydroxide (NaOH) (0.44 g, 11.0 mmol)
-
Ethanol (40 mL)
-
Appropriate bromoalkane or bromoarene (15.0 mmol)
-
Copper(I) iodide (CuI) (0.1 g, 0.5 mmol) (for arylation)
-
Ethyl acetate
Equipment:
-
100 mL three-necked flask
-
Constant pressure dropping funnel
-
Stirring apparatus
-
Heating mantle
-
Standard laboratory glassware
Procedure for N-Alkylation:
-
In a 100 mL three-necked flask, dissolve thiazolidine-2-thione (1.20 g, 10.0 mmol) and sodium hydroxide (0.44 g, 11.0 mmol) in ethanol (40 mL) at 40°C.
-
Once the sodium hydroxide has completely dissolved, slowly add a solution of the appropriate bromoalkane (15.0 mmol) in ethanol (15 mL) dropwise using a constant pressure funnel.
-
Increase the temperature to 50°C and continue the reaction for 5 hours, monitoring the progress by TLC.
-
Upon completion, cool the mixture to room temperature and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.
Procedure for N-Arylation:
-
In a 100 mL three-necked flask, combine thiazolidine-2-thione (1.20 g, 10.0 mmol), sodium hydroxide (0.44 g, 11.0 mmol), copper(I) iodide (0.1 g, 0.5 mmol), and ethanol (40 mL) at 60°C.
-
After the sodium hydroxide has dissolved, slowly add a solution of the appropriate bromoarene (15.0 mmol) in ethanol (15 mL) dropwise.
-
Increase the temperature to 80°C and maintain the reaction for 16 hours, monitoring by TLC.
-
After cooling to room temperature, extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine, dry, and concentrate the organic layers to obtain the product.
Quantitative Data for N-Substituted Thiazolidine-2-thiones
| R-Br | Product | Yield (%) |
| Ethyl bromide | 3-Ethyl-thiazolidine-2-thione | 71.2 |
| Propyl bromide | 3-Propyl-thiazolidine-2-thione | 68.3 |
| Bromobenzene | 3-Phenyl-thiazolidine-2-thione | 65.4 |
| Benzyl bromide | 3-Benzyl-thiazolidine-2-thione | 75.6 |
Table adapted from Wang, et al.[4]
Visualizations
Caption: Microwave-assisted synthesis of oxazolidine-2-thiones.
Caption: Synthesis of N-substituted thiazolidine-2-thiones.
References
- 1. Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors | PLOS One [journals.plos.org]
Application Notes and Protocols for Evaluating the Cytotoxicity of Oxazolidine-2,4-dithione in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxazolidine-2,4-dithione and its derivatives are a class of heterocyclic compounds that have garnered interest in medicinal chemistry due to their potential therapeutic properties. Structurally similar compounds, such as thiazolidine-2,4-diones and 2-thioxoimidazolidin-4-ones, have demonstrated significant anticancer activity in various cancer cell lines.[1][2][3] These compounds have been shown to induce apoptosis, or programmed cell death, often through the intrinsic mitochondrial pathway, and can also cause cell cycle arrest.[1][4] This document provides a comprehensive set of protocols for evaluating the in vitro cytotoxicity of this compound against various cancer cell lines. The methodologies detailed herein are based on established and widely used assays to determine cell viability and elucidate the mechanism of cell death.
Disclaimer: The following protocols and concentration ranges are suggested based on studies of structurally related compounds. Researchers should perform initial dose-response experiments to determine the optimal concentrations for this compound and their specific cancer cell lines of interest.
Data Presentation
The following table summarizes the cytotoxic activity of compounds structurally related to this compound, providing a rationale for the suggested starting concentrations in the subsequent protocols.
| Compound Class | Cancer Cell Line | IC50 / GI50 (µM) | Assay | Reference |
| 2-thioxoimidazolidin-4-one derivative | HepG2 | 0.017 | MTT | [1] |
| 2-thioxoimidazolidin-4-one derivative | HepG2 | 0.18 | MTT | [1] |
| 2-thioxoimidazolidin-4-one derivative | MCF-7 | 15.57 (µg/mL) | MTT | [2] |
| 2-thioxoimidazolidin-4-one derivative | HepG2 | 43.72 (µg/mL) | MTT | [2] |
| 2-thioxoimidazolidin-4-one derivative | HepG2 | 2.33 (µg/mL) | MTT | [3] |
| 2-thioxoimidazolidin-4-one derivative | HCT-116 | 0.76 (µg/mL) | MTT | [3] |
| Thiazolidine-2,4-dione derivative | HT-29 | 13.56 | Not Specified | [5] |
| Thiazolidine-2,4-dione derivative | A-549 | 15.21 | Not Specified | [5] |
| Thiazolidine-2,4-dione derivative | HCT-116 | 17.8 | Not Specified | [5] |
Experimental Workflow
The overall workflow for assessing the cytotoxicity of this compound is depicted below.
References
- 1. Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, biological evaluation and computer-aided discovery of new thiazolidine-2,4-dione derivatives as potential antitumor VEGFR-2 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for N-acyl Oxazolidine-2,4-dithione Analogs in Asymmetric Aldol Reactions
Introduction
This document provides detailed application notes and protocols for the use of sulfur-containing chiral auxiliaries in asymmetric aldol reactions. Extensive literature searches did not yield specific information on the use of N-acyl oxazolidine-2,4-dithiones as chiral auxiliaries for this purpose. However, the closely related N-acyl oxazolidinethiones and N-acyl thiazolidinethiones are well-documented and highly effective sulfur-based chiral auxiliaries.[1][2][3] It is presumed that the interest in "dithiones" relates to these established sulfur-containing analogs of Evans auxiliaries. Therefore, this document will focus on the application of N-acyl oxazolidinethiones and N-acyl thiazolidinethiones in asymmetric aldol reactions.
These sulfur-based auxiliaries have demonstrated superior qualities in many cases compared to their oxazolidinone counterparts, particularly in acetate aldol reactions where traditional Evans auxiliaries often provide poor stereoselectivity.[1] They offer a powerful tool for the stereocontrolled synthesis of complex molecules, a critical aspect of drug development and natural product synthesis.
Application Notes
Advantages of Sulfur-Containing Chiral Auxiliaries
N-acyl oxazolidinethiones and thiazolidinethiones offer several advantages in asymmetric synthesis:
-
High Diastereoselectivity in Acetate Aldol Reactions: Unlike traditional N-acetyl oxazolidinones, which show little to no diastereoselectivity, their sulfur-containing counterparts provide high levels of stereocontrol in acetate aldol reactions.[1]
-
Versatility in Enolization: A variety of Lewis acids can be employed to generate the enolate, allowing for fine-tuning of reactivity and selectivity. Titanium(IV) chloride, tin(II) triflate, and boron reagents are commonly used.[1][4]
-
Predictable Stereochemical Outcome: The stereochemistry of the aldol adduct can be reliably predicted using the Zimmerman-Traxler model, which involves a chair-like six-membered transition state.[5]
-
Access to both syn- and anti-Aldol Products: While syn-aldol products are typically favored, reaction conditions can be modified to access the corresponding anti-adducts.[1]
Mechanism of Stereocontrol
The high diastereoselectivity observed with these auxiliaries is attributed to the formation of a rigid, chelated transition state. The Lewis acid, such as titanium(IV) or boron, coordinates to both the carbonyl oxygen (or thiocarbonyl sulfur) of the auxiliary and the carbonyl oxygen of the acyl group, forming a (Z)-enolate. The aldehyde then approaches the enolate from the less sterically hindered face, leading to the observed stereochemical outcome.
References
- 1. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses | Journal of the Mexican Chemical Society [jmcs.org.mx]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. Aldol reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the N-arylation of the Oxazolidine-2,4-dithione Ring
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxazolidine-2,4-dithione scaffold is a sulfur-rich heterocyclic motif of interest in medicinal chemistry and materials science. The introduction of an aryl group at the nitrogen atom (N-arylation) can significantly modulate the biological activity and physicochemical properties of these compounds. This document provides detailed application notes and proposed protocols for the N-arylation of the this compound ring, drawing upon established methodologies for structurally related compounds such as oxazolidin-2-ones and rhodanines. The two primary catalytic systems for this transformation, copper-catalyzed Ullmann-type couplings and palladium-catalyzed Buchwald-Hartwig aminations, will be discussed.
General Considerations for N-Arylation
The N-arylation of this compound presents a unique challenge due to the presence of two thione groups, which can potentially coordinate with the metal catalyst and influence reactivity. However, based on analogous reactions with related heterocycles, successful N-arylation can be achieved by carefully selecting the catalyst, ligand, base, and solvent.
Key Reaction Parameters:
-
Catalyst: Copper(I) salts (e.g., CuI) are commonly used for Ullmann-type reactions, while palladium(0) or palladium(II) complexes are employed for Buchwald-Hartwig aminations.
-
Ligand: The choice of ligand is crucial for stabilizing the metal catalyst, promoting the desired C-N bond formation, and preventing catalyst deactivation. For copper-catalyzed reactions, diamine ligands are often effective. For palladium-catalyzed reactions, bulky electron-rich phosphine ligands are typically required.
-
Base: A suitable base is necessary to deprotonate the N-H of the this compound, forming the nucleophilic amide. Common bases include alkali metal carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).
-
Solvent: High-boiling polar aprotic solvents such as dioxane, toluene, or dimethylformamide (DMF) are generally used to ensure the dissolution of reactants and to facilitate the reaction at elevated temperatures.
-
Arylating Agent: Aryl halides (iodides, bromides) are the most common arylating agents. The reactivity generally follows the order I > Br > Cl.
Data Presentation: Conditions for N-Arylation of Related Heterocycles
The following tables summarize typical reaction conditions for the N-arylation of oxazolidin-2-ones and rhodanines, which can serve as a starting point for optimizing the N-arylation of this compound.
Table 1: Copper-Catalyzed N-Arylation of Oxazolidin-2-ones (Ullmann-Type Coupling)
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aryl Iodide | CuI (5-10) | N,N'-Dimethylethylenediamine (DMEDA) (10-20) | K₂CO₃ or K₃PO₄ (2) | Dioxane | 110 | 24 | 70-95 |
| Aryl Bromide | CuI (10) | 1,10-Phenanthroline (20) | Cs₂CO₃ (2) | Toluene | 110 | 24 | 60-85 |
| Aryl Iodide | CuI (10) | L-Proline (20) | K₂CO₃ (2) | DMSO | 90 | 12 | 80-92 |
Table 2: Palladium-Catalyzed N-Arylation of Oxazolidin-2-ones (Buchwald-Hartwig Amination)
| Aryl Halide | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aryl Bromide | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Toluene | 100 | 12-24 | 75-95 |
| Aryl Bromide | Pd(OAc)₂ (2) | BINAP (3) | K₃PO₄ (2) | Toluene | 100 | 18 | 80-90 |
| Aryl Chloride | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ (2) | Dioxane | 110 | 24 | 65-85 |
Experimental Protocols
The following are proposed, detailed experimental protocols for the N-arylation of this compound based on successful procedures for analogous compounds. Optimization of these conditions for specific substrates is recommended.
Protocol 1: Copper-Catalyzed N-Arylation (Ullmann-Type)
This protocol is adapted from established procedures for the N-arylation of oxazolidin-2-ones.
Materials:
-
This compound
-
Aryl iodide or aryl bromide
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylethylenediamine (DMEDA)
-
Potassium carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)
-
Anhydrous dioxane
-
Argon or Nitrogen gas supply
-
Schlenk tube or similar reaction vessel
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), the aryl halide (1.2 mmol), CuI (0.1 mmol, 10 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv).
-
Add anhydrous dioxane (5 mL) to the tube.
-
Add DMEDA (0.2 mmol, 20 mol%) to the reaction mixture via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl this compound.
Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Type)
This protocol is adapted from established procedures for the N-arylation of amides and related heterocycles.
Materials:
-
This compound
-
Aryl bromide or aryl chloride
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
-
Argon or Nitrogen gas supply
-
Schlenk tube or similar reaction vessel
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and Xantphos (0.04 mmol, 4 mol%) to a dry Schlenk tube.
-
Add anhydrous toluene (3 mL) and stir the mixture at room temperature for 10 minutes to form the active catalyst.
-
To this mixture, add this compound (1.0 mmol), the aryl halide (1.1 mmol), and Cs₂CO₃ (1.5 mmol, 1.5 equiv).
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane (20 mL) and filter through a plug of silica gel, eluting with additional dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to yield the N-aryl this compound.
Mandatory Visualizations
The following diagrams illustrate the generalized workflows and key relationships in the N-arylation of the this compound ring.
Troubleshooting & Optimization
Strategies to improve the yield and purity of Oxazolidine-2,4-dithione synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Oxazolidine-2,4-dithione. Our focus is to address common challenges to improve reaction yield and product purity.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the thionation of an Oxazolidine-2,4-dione precursor using Lawesson's reagent.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Inactive Lawesson's Reagent: The reagent can degrade upon prolonged exposure to moisture. 2. Insufficient Reaction Temperature: Thionation of dicarbonyl compounds may require elevated temperatures to proceed efficiently. 3. Poor Solubility of Reactants: The starting material or Lawesson's reagent may not be fully dissolved in the chosen solvent. | 1. Use freshly opened or properly stored Lawesson's reagent. Consider recrystallizing the reagent if its quality is uncertain. 2. Gradually increase the reaction temperature, monitoring the reaction progress by TLC. Refluxing in a higher-boiling solvent like toluene or xylene may be necessary.[1][2] 3. Choose a solvent in which both the substrate and Lawesson's reagent are soluble at the reaction temperature. Anhydrous toluene or dioxane are common choices.[3] |
| Incomplete Reaction (Mixture of Starting Material, Mono-thionated Intermediate, and Product) | 1. Insufficient Lawesson's Reagent: The stoichiometry of the reagent may be inadequate for the complete thionation of both carbonyl groups. 2. Short Reaction Time: The reaction may not have been allowed to proceed to completion. 3. Selective Thionation: The amide carbonyl is generally more reactive than the ester carbonyl, leading to the formation of the mono-thionated intermediate as a major byproduct.[1][4] | 1. Increase the molar equivalents of Lawesson's reagent. A common starting point is 0.5 to 1.0 equivalent per carbonyl group. 2. Extend the reaction time and monitor closely using TLC or LC-MS until the starting material is consumed. 3. Drive the reaction to completion by using a slight excess of Lawesson's reagent and ensuring a sufficiently high reaction temperature and adequate reaction time. |
| Formation of Multiple Unidentified Side Products | 1. Reaction Temperature is Too High: Excessive heat can lead to the decomposition of the starting material, product, or Lawesson's reagent. 2. Presence of Water or Other Nucleophiles: Moisture can react with Lawesson's reagent and lead to undesired byproducts. | 1. Optimize the reaction temperature by starting at a lower temperature and gradually increasing it. 2. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Difficult Purification of the Final Product | 1. Phosphorus-Containing Byproducts: The byproducts from Lawesson's reagent can be difficult to separate from the desired product using standard chromatography.[5][6] 2. Similar Polarity of Product and Impurities: The desired dithione product may have a similar polarity to the mono-thionated intermediate or other byproducts. | 1. Aqueous Work-up: A thorough aqueous work-up can help remove some of the phosphorus byproducts.[2] 2. Specific Work-up Procedures: Consider a work-up procedure involving treatment with ethylene glycol or ethanol to decompose the phosphorus byproducts into more polar species that are easier to remove.[6] 3. Fluorous Lawesson's Reagent: If available, using a fluorous-tagged Lawesson's reagent allows for simplified purification via fluorous solid-phase extraction.[5][7][8] 4. Careful Chromatography: Utilize a long silica gel column with a shallow gradient of a suitable solvent system to improve separation. |
| Product Decomposition during Purification | 1. Instability on Silica Gel: Thioamides and related compounds can sometimes be unstable on silica gel. 2. Elevated Temperatures during Solvent Removal: The product may be thermally labile. | 1. Consider using a different stationary phase for chromatography, such as alumina. Alternatively, purification by recrystallization may be a better option if a suitable solvent system can be found. 2. Remove the solvent under reduced pressure at low temperatures (e.g., using a rotary evaporator with a chilled water bath). |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: A widely applicable method is the thionation of a pre-synthesized Oxazolidine-2,4-dione precursor using Lawesson's reagent. This reagent is effective for converting carbonyl groups (C=O) into thiocarbonyl groups (C=S).[1][4]
Q2: How do I choose the right amount of Lawesson's reagent for the reaction?
A2: A good starting point is to use 0.5 to 1.0 molar equivalent of Lawesson's reagent for each carbonyl group you intend to thionate. Since Oxazolidine-2,4-dione has two carbonyls, using 1.0 to 2.0 equivalents of Lawesson's reagent is a reasonable starting range. The optimal amount should be determined empirically for your specific substrate.
Q3: What are the best solvents and temperatures for the thionation reaction?
A3: Anhydrous solvents such as toluene, xylene, or dioxane are commonly used. The reaction often requires heating, with temperatures ranging from 80°C to the reflux temperature of the solvent.[3] Microwave-assisted synthesis can also be an effective method to reduce reaction times and potentially improve yields.
Q4: I am seeing a significant amount of a mono-thionated byproduct. How can I increase the yield of the desired dithione?
A4: The amide carbonyl at the 2-position of the oxazolidine ring is generally more reactive towards Lawesson's reagent than the ester-like carbonyl at the 4-position.[1][4] To favor the formation of the dithione, you can try increasing the equivalents of Lawesson's reagent, extending the reaction time, or increasing the reaction temperature. Careful monitoring by TLC or LC-MS is crucial to find the optimal conditions.
Q5: The purification of my product is challenging due to phosphorus byproducts. What can I do?
A5: Phosphorus-containing byproducts from Lawesson's reagent are a common issue. Here are a few strategies to address this:
-
Specialized Work-up: Before chromatography, consider a work-up procedure where the crude reaction mixture is refluxed with ethylene glycol or ethanol. This can help to decompose the phosphorus byproducts into more polar compounds that are easier to remove.[6]
-
Fluorous Chemistry: Using a fluorous-tagged version of Lawesson's reagent allows for the easy removal of the reagent and its byproducts through fluorous solid-phase extraction.[5][7][8]
-
Recrystallization: If a suitable solvent is found, recrystallization can be a highly effective method for purification and may be preferable to chromatography.
Q6: Are there alternative methods for synthesizing this compound?
A6: An alternative approach could involve the reaction of a corresponding β-amino alcohol with carbon disulfide in the presence of a base.[9] This would build the heterocyclic ring with the sulfur atoms already incorporated. However, this route may present its own challenges with regioselectivity and side reactions.
Experimental Protocols
Protocol 1: Thionation of Oxazolidine-2,4-dione using Lawesson's Reagent
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the Oxazolidine-2,4-dione starting material (1.0 eq).
-
Reagent Addition: Add Lawesson's reagent (1.5 eq) to the flask.
-
Solvent Addition: Add anhydrous toluene (sufficient to dissolve the starting material at elevated temperature) via a syringe.
-
Reaction Conditions: Place the flask under an inert atmosphere (e.g., nitrogen). Heat the reaction mixture to reflux (approximately 110°C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may take several hours to reach completion.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove any insoluble material.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Alternatively, recrystallization from a suitable solvent system can be attempted.
Data Presentation
Table 1: Hypothetical Optimization of Lawesson's Reagent Stoichiometry
| Entry | Equivalents of Lawesson's Reagent | Reaction Time (h) | Yield of Dithione (%) | Purity of Dithione (%) |
| 1 | 1.0 | 6 | 45 | 85 |
| 2 | 1.5 | 6 | 70 | 92 |
| 3 | 2.0 | 6 | 72 | 90 (increased byproducts) |
| 4 | 1.5 | 12 | 85 | 95 |
Table 2: Comparison of Solvents for Thionation Reaction
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield of Dithione (%) |
| 1 | Toluene | 110 | 12 | 85 |
| 2 | Dioxane | 100 | 12 | 80 |
| 3 | Xylene | 140 | 8 | 88 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate pol ... - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D4MR00013G [pubs.rsc.org]
- 4. Lawesson's Reagent [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thionation using fluorous Lawesson's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thionation Using Fluorous Lawesson's Reagent [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Solubility of Substituted Oxazolidine-2,4-dithiones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of substituted oxazolidine-2,4-dithiones.
Troubleshooting Guide: Poor Compound Solubility
Issue: My substituted oxazolidine-2,4-dithione does not dissolve sufficiently in aqueous buffers for my biological assay.
Possible Causes and Solutions:
-
Inherent Low Aqueous Solubility: The intrinsic physicochemical properties of the molecule, such as high lipophilicity and strong crystal lattice energy, can lead to poor aqueous solubility.
-
Incorrect pH of the Buffer: The ionization state of your compound can significantly influence its solubility.
-
Suboptimal Solvent Choice for Stock Solution: The solvent used to prepare the initial stock solution can affect its subsequent dilution in aqueous media.
Troubleshooting Steps:
-
pH Adjustment:
-
Determine the pKa of your compound.
-
Adjust the pH of the aqueous buffer to be at least 2 pH units away from the pKa to ensure the compound is in its more soluble ionized form. For weakly acidic compounds, increase the pH. For weakly basic compounds, decrease the pH.
-
-
Co-solvent Systems:
-
Prepare a stock solution in a water-miscible organic solvent such as DMSO, ethanol, or PEG 400.
-
When diluting the stock solution into the aqueous buffer, ensure the final concentration of the organic solvent is low (typically <1%) to avoid solvent effects in the assay.
-
Experiment with different co-solvents to find the one that provides the best solubility for your specific derivative.
-
-
Use of Solubilizing Excipients:
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble compounds, increasing their aqueous solubility. Beta-cyclodextrins and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at concentrations above their critical micelle concentration (CMC) to form micelles that encapsulate the hydrophobic compound.
-
Issue: My compound precipitates out of solution during the experiment.
Possible Causes and Solutions:
-
Exceeding the Thermodynamic Solubility Limit: The concentration of the compound in the final solution may be higher than its equilibrium solubility.
-
Temperature Fluctuations: Changes in temperature can affect the solubility of the compound.
-
Interaction with Other Components in the Medium: Salts or proteins in the assay medium can sometimes lead to compound precipitation.
Troubleshooting Steps:
-
Determine the Kinetic and Thermodynamic Solubility:
-
Kinetic Solubility: This is the concentration at which a compound, added from a concentrated stock solution (e.g., in DMSO), starts to precipitate in an aqueous medium. It is often a higher value than the thermodynamic solubility and is relevant for short-term experiments.
-
Thermodynamic Solubility: This is the true equilibrium solubility of the most stable crystalline form of the compound. Knowing this value will help in preparing solutions that are stable over longer periods.
-
-
Formulation Strategies:
-
Solid Dispersions: Creating a solid dispersion of the compound in a hydrophilic polymer (e.g., PVP, HPMC) can improve its dissolution rate and apparent solubility. This can be achieved through methods like solvent evaporation or hot-melt extrusion.
-
Nanosuspensions: Reducing the particle size of the compound to the nanometer range can significantly increase its surface area and, consequently, its dissolution rate and saturation solubility.
-
Frequently Asked Questions (FAQs)
Q1: What are the first steps I should take when I encounter a solubility issue with a new substituted this compound?
A1: Start by characterizing the physicochemical properties of your compound, including its logP (a measure of lipophilicity) and pKa. This information will guide your strategy. Then, attempt to dissolve the compound in a small range of pharmaceutically acceptable solvents and co-solvents to identify a suitable vehicle for your experiments.
Q2: How can I chemically modify my substituted this compound to improve its solubility?
A2: Chemical modification is a powerful approach to enhance solubility.[1] Consider the following strategies:
-
Introduce Ionizable Groups: Adding acidic or basic functional groups can allow for salt formation, which generally have higher aqueous solubility than the neutral parent compound.
-
Add Polar Functional Groups: Incorporating polar groups like hydroxyl (-OH), amino (-NH2), or short polyethylene glycol (PEG) chains can increase hydrophilicity.
-
Disrupt Crystal Packing: Modifying the molecular structure to disrupt planarity or symmetry can reduce the crystal lattice energy, making it easier for the compound to dissolve.[2]
Q3: Are there any "universal" solvents or solubilizers that work for most poorly soluble compounds?
A3: While there is no single solution that works for all compounds, Dimethyl sulfoxide (DMSO) is a common starting point for preparing stock solutions due to its strong solubilizing power. For aqueous solutions, co-solvents like ethanol and PEG 400, and excipients like cyclodextrins (specifically HP-β-CD) and non-ionic surfactants are widely used and often effective.[3]
Q4: Can I use sonication to help dissolve my compound?
A4: Yes, sonication can be used to provide energy to break up solid particles and accelerate the dissolution process. However, it is important to be cautious as prolonged sonication can generate heat, which might degrade thermally sensitive compounds. It is often used in combination with other methods like gentle warming.
Q5: How do I choose between different solubility enhancement techniques?
A5: The choice of technique depends on several factors:
-
The physicochemical properties of your compound.
-
The required concentration for your experiment.
-
The compatibility of the solubilizing agents with your experimental system (e.g., to avoid interference with biological assays).
-
The intended application (e.g., in vitro screening vs. in vivo studies).
It is often necessary to screen a variety of methods to find the most effective one for your specific substituted this compound.
Data Presentation
Table 1: Illustrative Solubility of a Hypothetical Substituted this compound in Various Solvents.
| Solvent | Solubility (mg/mL) |
| Water | < 0.001 |
| Phosphate Buffered Saline (pH 7.4) | < 0.001 |
| Ethanol | 5.2 |
| Dimethyl Sulfoxide (DMSO) | > 100 |
| Polyethylene Glycol 400 (PEG 400) | 12.5 |
| 10% HP-β-CD in Water | 0.8 |
| 1% Tween® 80 in Water | 0.5 |
Note: This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation
-
Objective: To prepare a 10 mM stock solution of a poorly soluble compound in DMSO and dilute it to a final concentration of 10 µM in an aqueous buffer.
-
Materials:
-
Substituted this compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh out the required amount of the compound to prepare a 10 mM stock solution.
-
Add the appropriate volume of DMSO to the compound.
-
Vortex the mixture thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C) or brief sonication can be used if necessary.
-
To prepare the 10 µM working solution, perform a serial dilution of the 10 mM stock solution in the aqueous buffer. For example, add 1 µL of the 10 mM stock solution to 999 µL of the aqueous buffer.
-
Vortex the working solution immediately after adding the stock solution to prevent precipitation. The final DMSO concentration will be 0.1%.
-
Protocol 2: Solubility Enhancement using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Objective: To increase the aqueous solubility of a substituted this compound using HP-β-CD.
-
Materials:
-
Substituted this compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
-
-
Procedure:
-
Prepare a stock solution of HP-β-CD in deionized water (e.g., 20% w/v).
-
Add an excess amount of the compound to the HP-β-CD solution.
-
Stir the mixture vigorously at room temperature for 24-48 hours to allow for complex formation and equilibration.
-
After stirring, allow the suspension to settle.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any undissolved compound.
-
Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Visualizations
Caption: A workflow for addressing poor solubility.
Caption: A decision tree for troubleshooting precipitation.
References
Investigating the stability and degradation of Oxazolidine-2,4-dithione in various solvents.
Disclaimer: Direct experimental data on the stability and degradation of Oxazolidine-2,4-dithione is limited in publicly available scientific literature. The information provided in this technical support center is based on established chemical principles and extrapolated from studies on structurally related compounds, such as oxazolidinones, thiazolidinediones, and other thione-containing heterocycles. Researchers should validate these recommendations with their own experimental data.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in solution?
A1: The stability of this compound is primarily influenced by the solvent type, pH, temperature, and exposure to light. The presence of nucleophiles, acids, bases, and oxidizing agents can also significantly impact its degradation.
Q2: In which types of solvents is this compound expected to be most stable?
A2: Generally, this compound is expected to exhibit the highest stability in aprotic, non-polar, and anhydrous solvents such as hexane, toluene, and dichloromethane. Protic solvents, especially water, and polar aprotic solvents like DMSO and DMF may facilitate degradation, particularly over extended periods.
Q3: What are the likely degradation pathways for this compound?
A3: The most probable degradation pathways include:
-
Hydrolysis: The ester and thioamide bonds within the oxazolidine ring are susceptible to hydrolysis, which can be catalyzed by both acids and bases. This would lead to ring-opening.
-
Oxidation: The thione groups (C=S) can be susceptible to oxidation, potentially forming sulfoxides or other oxidized sulfur species.
-
Thermolysis: At elevated temperatures, the molecule may undergo thermal decomposition. Studies on other nitrogen-rich heterocyclic compounds suggest that thermal stability can be significant, but decomposition pathways can be complex[1][2].
-
Photodegradation: Exposure to UV light may induce degradation, a common characteristic of many heterocyclic compounds.
Q4: How can I monitor the degradation of this compound in my experiments?
A4: The most common analytical techniques for monitoring the degradation of small molecules like this compound are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can be used to quantify the decrease of the parent compound and the appearance of degradation products over time. Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for identifying the structure of degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of compound in solution | The solvent is not inert or contains impurities (e.g., water, acids, bases). | Use fresh, anhydrous, high-purity solvents. Consider switching to a more inert solvent if possible. Prepare solutions immediately before use. |
| Inconsistent results between experiments | The compound is degrading during storage. | Store the solid compound in a desiccator at low temperature and protected from light. Aliquot the solid to avoid repeated freeze-thaw cycles of the entire stock. |
| Appearance of unexpected peaks in chromatogram | Degradation of the compound. | Analyze the sample by LC-MS to identify the mass of the unknown peaks and hypothesize their structures. Adjust experimental conditions (e.g., lower temperature, use of buffers) to minimize degradation. |
| Precipitation of the compound from solution | Poor solubility or degradation to an insoluble product. | Determine the solubility of the compound in the chosen solvent at the experimental temperature. If degradation is suspected, analyze the precipitate to identify its composition. |
Data Summary
The following table summarizes the expected stability of this compound in various solvents based on general chemical principles. This data is for guidance only and should be confirmed experimentally.
| Solvent | Type | Expected Stability | Potential Degradation Pathways |
| Toluene | Aprotic, Non-polar | High | Minimal |
| Dichloromethane | Aprotic, Polar | High | Minimal, ensure solvent is free of acidic impurities. |
| Acetonitrile | Aprotic, Polar | Moderate | Potential for slow degradation, especially if water is present. |
| Dimethyl sulfoxide (DMSO) | Aprotic, Polar | Moderate to Low | Can promote various reactions; hygroscopic nature may introduce water, leading to hydrolysis. |
| Water | Protic, Polar | Low | Susceptible to hydrolysis, which can be pH-dependent. |
| Methanol / Ethanol | Protic, Polar | Low | Susceptible to solvolysis/hydrolysis. |
Experimental Protocols
Protocol: General Stability Assessment of this compound in a Selected Solvent
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve it in the chosen solvent to a final concentration of 1 mg/mL.
-
Protect the solution from light by using an amber vial.
-
-
Incubation:
-
Divide the stock solution into aliquots for different time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Store the aliquots under the desired experimental conditions (e.g., room temperature, 40°C).
-
-
Sample Analysis:
-
At each time point, take an aliquot and dilute it to a suitable concentration for analysis.
-
Analyze the sample by a validated HPLC method.
-
Use a suitable mobile phase and a C18 column. Detection can be performed using a UV detector at an appropriate wavelength.
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Plot the percentage of the remaining compound against time to determine the degradation kinetics.
-
If new peaks appear in the chromatogram, they represent potential degradation products. These can be further investigated by LC-MS.
-
Visualizations
Caption: A general experimental workflow for assessing the stability of this compound.
Caption: Hypothesized degradation pathways for this compound.
References
Identifying and minimizing side products in Oxazolidine-2,4-dithione reactions.
Disclaimer: The synthesis of oxazolidine-2,4-dithione is not widely documented in readily available scientific literature. The following troubleshooting guide and FAQs are based on established principles of organic chemistry and analogous reactions for similar heterocyclic compounds. Researchers should exercise caution and perform small-scale test reactions to optimize conditions.
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for this compound?
A plausible and commonly employed strategy for the synthesis of related sulfur-containing heterocycles involves the reaction of an α-hydroxy acid or its ester derivative with a source of thiocarbonyl groups. A likely pathway for this compound is the condensation of an α-hydroxy acid with ammonium dithiocarbamate or the reaction of an α-hydroxy ester with carbon disulfide in the presence of a primary amine.
Q2: What are the most common side products I might encounter?
During the synthesis of this compound, several side products can potentially form depending on the reaction conditions. The most probable side products include isothiocyanates, rhodanine derivatives, and unreacted starting materials. Decomposition of the dithiocarbamate intermediate is also a possibility.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a standard method for monitoring the reaction's progress. It is advisable to use a combination of visualization techniques, such as UV light and staining reagents (e.g., potassium permanganate), to effectively differentiate between the starting materials, the desired product, and potential side products. High-performance liquid chromatography (HPLC) can also be employed for more quantitative analysis.
Q4: What are the critical safety precautions I should take?
Carbon disulfide (CS₂) is a highly flammable, volatile, and toxic reagent and must be handled in a well-ventilated fume hood. Reactions involving CS₂ should be conducted with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Care should also be taken when working with amines and acidic or basic reagents.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Incomplete reaction. | - Increase reaction time or temperature. - Ensure efficient mixing. - Check the purity and reactivity of starting materials. |
| Decomposition of starting materials or intermediates. | - Lower the reaction temperature. - Use a milder base. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of Multiple Products (Impure Sample) | Non-specific reactions occurring. | - Optimize the reaction temperature; lower temperatures often increase selectivity. - Adjust the stoichiometry of the reactants. - Change the solvent to one that favors the desired reaction pathway. |
| Formation of isothiocyanate side product. | - Control the temperature, as higher temperatures can promote the decomposition of dithiocarbamate to isothiocyanate.[1] | |
| Product is Difficult to Purify | Co-elution of product and impurities during chromatography. | - Experiment with different solvent systems for column chromatography. - Consider recrystallization from a suitable solvent or solvent mixture. |
| Oily or non-crystalline product. | - Attempt to induce crystallization by scratching the flask or seeding with a small crystal of the pure product (if available). - Purify via column chromatography. | |
| Reaction is Not Reproducible | Variability in reagent quality or reaction setup. | - Use freshly purified reagents and dry solvents. - Ensure consistent temperature control and stirring rate. - Maintain an inert atmosphere if the reaction is sensitive to air or moisture. |
Experimental Protocols
General Protocol for the Synthesis of 5,5-Disubstituted-Oxazolidine-2,4-dithione (Hypothetical)
This protocol is a general guideline and will require optimization for specific substrates.
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the α-hydroxy acid (1.0 eq.) in a suitable solvent (e.g., ethanol, THF).
-
Dithiocarbamate Formation: In a separate flask, prepare ammonium dithiocarbamate by slowly adding carbon disulfide (2.2 eq.) to a cooled solution of aqueous ammonia.
-
Reaction: Add the freshly prepared ammonium dithiocarbamate solution to the solution of the α-hydroxy acid.
-
Heating and Monitoring: Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Acidify with a dilute acid (e.g., 1M HCl) to precipitate the crude product.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. Purify the crude product by recrystallization or column chromatography on silica gel.
Visualizations
Caption: A generalized workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting low yield in this compound synthesis.
References
A researcher's guide to troubleshooting common issues in Oxazolidine-2,4-dithione synthesis.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered during the synthesis of oxazolidine-2,4-dithione. The content is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A direct, well-established protocol for the synthesis of this compound is not widely available in the literature. However, a plausible two-step synthetic approach can be proposed based on the synthesis of structurally related compounds such as rhodanines and dithiocarbamates. This approach involves the formation of a dithiocarbamate intermediate from an α-amino acid, followed by cyclization and subsequent thionation.
Q2: What are the key starting materials for this proposed synthesis?
The key starting materials for the proposed synthesis are an α-amino acid, carbon disulfide (CS₂), a cyclizing agent (e.g., a carbodiimide like DCC or an acid chloride), and a thionating agent, with Lawesson's reagent being a common choice for converting carbonyls to thiocarbonyls.
Q3: What are the main challenges I can expect during this synthesis?
Researchers can anticipate challenges such as low yields, the formation of side products, difficulties in purification, and incomplete thionation. The reactive nature of the intermediates and reagents requires careful control of reaction conditions.
Troubleshooting Guide
Problem 1: Low or No Yield of the Intermediate 2-Thioxooxazolidin-4-one
Q: I am attempting to synthesize the 2-thioxooxazolidin-4-one intermediate from an α-amino acid and carbon disulfide, but I am getting a low yield or no desired product. What could be the issue?
A: Several factors could contribute to a low yield of the 2-thioxooxazolidin-4-one intermediate. Here are some common causes and troubleshooting steps:
-
Incomplete Dithiocarbamate Formation: The initial reaction between the α-amino acid and carbon disulfide to form the dithiocarbamate is crucial.
-
pH Control: The reaction is typically base-catalyzed. Ensure the pH of the reaction mixture is optimal (usually basic) to facilitate the nucleophilic attack of the amino group on carbon disulfide. However, excessively high pH can lead to side reactions.
-
Reagent Purity: Use freshly distilled carbon disulfide and a high-purity α-amino acid. Impurities can interfere with the reaction.
-
Temperature: The reaction is often carried out at low temperatures (0-5 °C) to control the exothermic reaction and minimize side product formation.
-
-
Inefficient Cyclization: The cyclization of the dithiocarbamate intermediate to form the 2-thioxooxazolidin-4-one ring can be challenging.
-
Choice of Cyclizing Agent: The choice of cyclizing agent is critical. Dicyclohexylcarbodiimide (DCC) or ethyl chloroformate are commonly used. The reactivity of the chosen agent should be appropriate for the specific α-amino acid substrate.
-
Reaction Time and Temperature: Inadequate reaction time or temperature can lead to incomplete cyclization. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Side Reactions: Several side reactions can compete with the desired product formation.
-
Formation of Thioureas: The dithiocarbamate intermediate can decompose or react with another amino acid molecule to form thioureas. Maintaining a low temperature and a slight excess of carbon disulfide can help minimize this.
-
Polymerization: Under certain conditions, the starting materials or intermediates can polymerize. Gradual addition of reagents and maintaining a dilute solution can help prevent this.
-
Problem 2: Formation of Multiple Products during Thionation with Lawesson's Reagent
Q: I am trying to convert the 2-thioxooxazolidin-4-one to this compound using Lawesson's reagent, but I am observing multiple spots on my TLC plate. What is happening?
A: The thionation of the C4-carbonyl group can be complex and may lead to a mixture of products.
-
Incomplete Thionation: Lawesson's reagent requires specific conditions to be effective.
-
Stoichiometry: Ensure you are using a sufficient molar equivalent of Lawesson's reagent. Typically, 0.5 to 1.0 equivalents per carbonyl group are used.
-
Temperature and Reaction Time: Thionation reactions often require elevated temperatures (refluxing in a high-boiling solvent like toluene or xylene). Monitor the reaction by TLC to determine the point of maximum conversion.
-
Solvent: The choice of solvent is important. Anhydrous solvents are crucial as Lawesson's reagent can react with water.
-
-
Side Products:
-
Over-thionation or Decomposition: Prolonged reaction times or excessively high temperatures can lead to the decomposition of the desired product or the formation of other sulfur-containing byproducts.
-
Phosphorus Byproducts: The byproducts from Lawesson's reagent can sometimes be difficult to separate from the desired product. Proper work-up and purification are essential.
-
-
Purification Challenges: The polarity of the desired dithione product might be very similar to the starting material and byproducts, making chromatographic separation difficult.
-
Column Chromatography: Use a carefully selected solvent system for column chromatography. A gradient elution might be necessary to achieve good separation.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method.
-
Problem 3: Difficulty in Characterizing the Final Product
Q: I have isolated a product that I believe is this compound, but the characterization data is ambiguous. What should I look for?
A: Thorough characterization is essential to confirm the structure of your product.
-
Spectroscopic Analysis:
-
¹H NMR: The proton NMR spectrum should show the characteristic peaks for the protons on the oxazolidine ring. The chemical shifts will be influenced by the presence of the two thiocarbonyl groups.
-
¹³C NMR: The carbon NMR spectrum is particularly informative. Look for the characteristic downfield shifts of the two C=S carbons, which typically appear in the range of 190-220 ppm. This is a key indicator of successful thionation. The C=O carbon in the starting material (around 170-180 ppm) should be absent.
-
FT-IR: The IR spectrum should show the absence of a strong C=O stretching band (around 1700-1800 cm⁻¹) and the presence of C=S stretching bands, although these can be weaker and more difficult to assign definitively.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, which can be used to confirm its elemental composition.
-
Experimental Protocols
Proposed Synthesis of this compound
This protocol is a proposed route and may require optimization for specific substrates.
Step 1: Synthesis of 2-Thioxooxazolidin-4-one Intermediate
-
Dissolve the desired α-amino acid (1.0 eq) in a suitable solvent (e.g., a mixture of water and a miscible organic solvent like dioxane or THF) containing a base such as triethylamine (2.2 eq).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add carbon disulfide (1.1 eq) dropwise while maintaining the temperature.
-
Stir the reaction mixture at low temperature for 2-4 hours.
-
Add a cyclizing agent, such as ethyl chloroformate (1.1 eq), dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, perform an appropriate aqueous work-up and extract the product with an organic solvent.
-
Purify the crude product by column chromatography or recrystallization to obtain the 2-thioxooxazolidin-4-one.
Step 2: Thionation to this compound
-
Dissolve the 2-thioxooxazolidin-4-one (1.0 eq) in an anhydrous high-boiling solvent (e.g., toluene or xylene).
-
Add Lawesson's reagent (0.5-1.0 eq) to the solution.
-
Reflux the reaction mixture for 4-12 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture and filter to remove any insoluble byproducts.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the final this compound.
Data Presentation
Table 1: Troubleshooting Common Issues in this compound Synthesis
| Problem | Potential Cause | Recommended Solution |
| Low yield of 2-thioxooxazolidin-4-one | Incomplete dithiocarbamate formation | Optimize pH, use pure reagents, maintain low temperature. |
| Inefficient cyclization | Experiment with different cyclizing agents (DCC, ethyl chloroformate), optimize reaction time and temperature. | |
| Side reactions (thiourea formation) | Maintain low temperature, use a slight excess of CS₂. | |
| Multiple products during thionation | Incomplete thionation | Increase molar equivalents of Lawesson's reagent, increase reaction time/temperature. |
| Product decomposition | Avoid prolonged heating at very high temperatures. | |
| Difficult purification | Use gradient elution in column chromatography, try recrystallization. | |
| Ambiguous characterization | Incorrect structure | Acquire ¹³C NMR to confirm the presence of two C=S peaks (190-220 ppm) and absence of C=O peak. Obtain HRMS for exact mass. |
Visualizations
Caption: Proposed synthetic workflow for this compound.
Controlling regioselectivity in the functionalization of the Oxazolidine-2,4-dithione ring.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the regioselective functionalization of the oxazolidine-2,4-dithione ring.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the functionalization of the this compound ring?
The primary challenge lies in controlling the regioselectivity of the reaction. The this compound ring possesses three potential nucleophilic sites: the nitrogen atom (N3), the sulfur atom at the 2-position (S2), and the sulfur atom at the 4-position (S4). This can lead to a mixture of N- and S-functionalized products, complicating purification and reducing the yield of the desired isomer.
Q2: How can I control whether my electrophile adds to the nitrogen or one of the sulfur atoms?
Controlling the regioselectivity of N- versus S-functionalization is primarily governed by the Hard and Soft Acids and Bases (HSAB) principle.
-
For N-functionalization (alkylation or acylation): The nitrogen atom is a "harder" nucleophile. To favor reaction at the nitrogen, you should use "hard" electrophiles. These are typically characterized by a high positive charge density and are not very polarizable. Examples include alkyl halides with less polarizable leaving groups (e.g., chlorides, tosylates), and acyl chlorides. Reactions are often favored in polar aprotic solvents which solvate the counter-ion, leaving the harder nitrogen atom more accessible.
-
For S-functionalization (alkylation or acylation): The sulfur atoms are "softer" nucleophiles. To favor reaction at a sulfur atom, you should use "soft" electrophiles. These have a lower positive charge density and are more polarizable. Examples include alkyl iodides and bromides. Reactions favoring S-alkylation are often carried out in polar protic solvents.
Q3: How can I differentiate between N- and S-functionalized products?
Spectroscopic methods are essential for distinguishing between the isomers:
-
¹H NMR: In N-alkylated products, the protons on the carbon adjacent to the nitrogen will show a characteristic chemical shift. In S-alkylated products, the protons on the carbon adjacent to the sulfur will have a different chemical shift, typically further upfield.
-
¹³C NMR: The chemical shifts of the carbonyl/thiocarbonyl carbons (C2 and C4) will be different depending on whether the adjacent heteroatom is alkylated.
-
IR Spectroscopy: The stretching frequency of the C=S bonds will shift upon S-alkylation. Similarly, changes in the vicinity of the N-H bond can be observed upon N-alkylation.
-
Mass Spectrometry: The fragmentation patterns of the N- and S-alkylated isomers will be different, which can aid in their identification.
Q4: What is the role of protecting groups in controlling regioselectivity?
Protecting groups can be strategically used to block one or more reactive sites, thereby directing the functionalization to the desired position. For example, if S-functionalization is desired, the nitrogen can be protected with a suitable group (e.g., Boc, Cbz) that can be removed later in the synthetic sequence. The choice of protecting group is critical and should be stable to the reaction conditions planned for functionalization and easily removable without affecting the newly introduced functional group.
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | 1. Insufficiently strong base to deprotonate the N-H or S-H tautomer.2. Steric hindrance from bulky substrates.3. Low reactivity of the electrophile. | 1. Use a stronger base (e.g., NaH, LDA instead of K₂CO₃).2. Increase the reaction temperature or time.3. Use a more reactive electrophile (e.g., an alkyl iodide instead of a chloride).4. Consider a different solvent that better solubilizes the reactants. |
| Mixture of N- and S-alkylated products | 1. The electrophile has intermediate hardness/softness.2. The reaction conditions do not strongly favor one pathway over the other. | 1. To favor N-alkylation, use a harder electrophile (e.g., alkyl tosylate) and a polar aprotic solvent (e.g., DMF, DMSO).2. To favor S-alkylation, use a softer electrophile (e.g., alkyl iodide) and a polar protic solvent (e.g., ethanol).3. Change the counter-ion of the base. For instance, silver salts can sometimes favor O- or S-alkylation. |
| Di-alkylation (both N and S) | 1. Use of excess electrophile and/or base.2. High reaction temperature. | 1. Use stoichiometric amounts of the electrophile and base.2. Add the electrophile slowly to the reaction mixture.3. Lower the reaction temperature. |
| Product degradation | 1. The product is unstable to the reaction conditions (e.g., strong base, high temperature).2. The product is sensitive to work-up conditions (e.g., acidic or basic quench). | 1. Use milder reaction conditions (e.g., weaker base, lower temperature).2. Perform a neutral work-up.3. Minimize the reaction time. |
Data Presentation
Table 1: Influence of Reaction Conditions on the Regioselectivity of Alkylation (Hypothetical Data Based on Analogous Systems)
| Electrophile (R-X) | Base | Solvent | Temperature (°C) | Major Product | N:S Ratio (approx.) |
| Methyl Iodide | K₂CO₃ | DMF | 25 | S-Alkylated | 10:90 |
| Methyl Iodide | NaH | THF | 0 | S-Alkylated | 15:85 |
| Benzyl Bromide | K₂CO₃ | Acetonitrile | 60 | Mixture | 40:60 |
| Benzyl Bromide | NaH | DMF | 25 | N-Alkylated | 70:30 |
| Ethyl Tosylate | Cs₂CO₃ | DMF | 50 | N-Alkylated | 95:5 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a plausible method for the synthesis of the parent ring, adapted from procedures for similar heterocyclic compounds.
-
To a solution of ethanolamine (1.0 eq) in ethanol, add carbon disulfide (2.2 eq) dropwise at 0 °C.
-
After the addition is complete, add a solution of potassium hydroxide (2.2 eq) in ethanol dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Acidify the reaction mixture with dilute hydrochloric acid to pH 2-3.
-
The precipitate formed is collected by filtration, washed with cold water, and dried under vacuum to yield the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetone.
Protocol 2: Regioselective N-Alkylation
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Regioselective S-Alkylation
-
Dissolve this compound (1.0 eq) and potassium carbonate (1.5 eq) in ethanol.
-
To this suspension, add the desired alkyl halide (e.g., methyl iodide, 1.1 eq) at room temperature.
-
Stir the reaction mixture at room temperature for 8-12 hours, monitoring the progress by TLC.
-
After the reaction is complete, filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: HSAB principle guiding regioselective alkylation.
Caption: General experimental workflow for functionalization.
Caption: Troubleshooting decision tree for common issues.
Methods to reduce by-product formation during the synthesis of Oxazolidine-2,4-dithione.
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of oxazolidine-2,4-dithione. Due to the limited specific literature on this particular dithione scaffold, this document outlines a plausible synthetic approach based on established principles of thionation chemistry and addresses potential challenges that may arise.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and logical approach is the thionation of a corresponding oxazolidine-2,4-dione precursor. This involves converting the two carbonyl groups (C=O) into thiocarbonyl groups (C=S) using a powerful sulfur-transfer reagent. The most common reagents for this transformation are Lawesson's Reagent or Phosphorus Pentasulfide (P₄S₁₀). The reaction is typically performed in an anhydrous, high-boiling solvent like toluene or xylene.
Q2: What are the most likely by-products in this synthesis?
The primary by-products are typically related to incomplete thionation or side reactions of the starting materials and reagents. Common impurities may include:
-
Mono-thionated intermediate (Oxazolidine-2-oxo-4-thione or Oxazolidine-4-oxo-2-thione): This arises from incomplete reaction, where only one of the two carbonyl groups is converted to a thiocarbonyl.
-
Decomposition products: Aggressive heating or the presence of moisture can lead to the decomposition of the starting material or the final product.
-
Polymeric materials: Side reactions, especially at high concentrations or temperatures, can lead to the formation of insoluble polymeric by-products.
-
Unreacted starting material: Oxazolidine-2,4-dione may remain if the reaction does not go to completion.
Q3: My reaction yield is very low. What are the potential causes?
Low yields can stem from several factors:
-
Insufficient Thionating Reagent: An inadequate amount of Lawesson's Reagent or P₄S₁₀ will lead to incomplete conversion.
-
Suboptimal Reaction Temperature: The thionation reaction requires significant heat to proceed efficiently. If the temperature is too low, the reaction rate will be slow, resulting in low conversion. Conversely, excessively high temperatures can cause decomposition.
-
Presence of Moisture: Thionating reagents are highly sensitive to water. Any moisture in the solvent, glassware, or starting materials will consume the reagent and reduce its effectiveness.
-
Poor Solubility: If the starting oxazolidine-2,4-dione is not fully dissolved in the reaction solvent, the reaction will be slow and incomplete.
Q4: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction. The starting material (oxazolidine-2,4-dione), the mono-thionated intermediate, and the final product (this compound) will have different polarities and thus different Rf values. It is advisable to run a co-spot of the starting material alongside the reaction mixture to track its consumption.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction Not Starting or Stalled (based on TLC) | 1. Reaction temperature is too low.2. Inactive or degraded thionating reagent.3. Presence of moisture. | 1. Gradually increase the reaction temperature and monitor by TLC.2. Use a fresh batch of Lawesson's Reagent or P₄S₁₀.3. Ensure all glassware is oven-dried and solvents are anhydrous. |
| Multiple Spots on TLC, Including Starting Material and Intermediates | 1. Incomplete reaction.2. Insufficient reaction time.3. Inadequate amount of thionating reagent. | 1. Prolong the reaction time at the optimal temperature.2. Add an additional portion of the thionating reagent.3. Consider a higher reaction temperature if the materials are stable. |
| Formation of Insoluble/Polymeric Material | 1. Reaction temperature is too high.2. High concentration of reactants. | 1. Reduce the reaction temperature.2. Perform the reaction at a higher dilution. |
| Difficulty in Purifying the Final Product | 1. Similar polarity of the product and by-products.2. Thermal instability of the product on silica gel. | 1. Utilize a different solvent system for column chromatography to improve separation.2. Consider recrystallization as an alternative purification method.3. Use a deactivated silica gel for chromatography. |
Proposed Experimental Protocol
This protocol describes a general procedure for the synthesis of a 5-substituted this compound from the corresponding dione.
Materials:
-
5-substituted-oxazolidine-2,4-dione (1.0 eq)
-
Lawesson's Reagent (1.0 - 1.2 eq)
-
Anhydrous Toluene
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add the 5-substituted-oxazolidine-2,4-dione and anhydrous toluene.
-
Addition of Reagent: Stir the mixture to dissolve the starting material. Once dissolved, add Lawesson's Reagent in one portion under a nitrogen atmosphere.
-
Heating: Heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain this temperature.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate solvent system). The reaction is typically complete within 4-8 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove any insoluble by-products. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to isolate the desired this compound.
Visual Guides
Below are diagrams illustrating the proposed synthetic workflow and a troubleshooting decision tree.
Caption: Proposed workflow for this compound synthesis.
Caption: Decision tree for troubleshooting common synthesis issues.
Validation & Comparative
Comparative Biological Activity: Oxazolidine-2,4-dione vs. Oxazolidine-2,4-dithione - Acknowledging a Research Gap
A comprehensive review of existing scientific literature reveals a significant gap in our understanding of the biological activities of Oxazolidine-2,4-dithione, particularly in direct comparison to its well-studied counterpart, Oxazolidine-2,4-dione. While Oxazolidine-2,4-dione and its derivatives have been extensively investigated for their therapeutic potential, data on the dithione analog is virtually absent, precluding a direct, data-driven comparative analysis as initially intended. This guide, therefore, summarizes the known biological activities of Oxazolidine-2,4-dione and highlights the critical need for research into its dithio-analog to explore potentially novel pharmacological properties.
Oxazolidine-2,4-dione: A Scaffold of Diverse Biological Activities
Oxazolidine-2,4-dione is a heterocyclic compound that has served as a foundational structure for the development of various therapeutic agents.[1][2] Its derivatives have demonstrated a broad spectrum of biological effects, most notably in the areas of anticonvulsant, anti-inflammatory, and anticancer activities.[2][3][4]
Anticonvulsant Activity
The oxazolidine-2,4-dione core is a key feature of a class of anticonvulsant drugs.[4] These compounds are believed to exert their effects by modulating neuronal excitability, although the precise mechanisms can vary among different derivatives. The parent compound itself is recognized as the foundational structure for a variety of anticonvulsant medications.[1]
Anti-inflammatory Properties
Derivatives of Oxazolidine-2,4-dione have been investigated for their anti-inflammatory potential.[3] While specific quantitative data from direct comparative studies are not available, the general class of oxazolidinones has shown promise in this therapeutic area.
Anticancer Potential
A growing body of research has focused on the anticancer properties of Oxazolidine-2,4-dione derivatives. These compounds have been shown to inhibit the growth of various cancer cell lines. While direct comparisons with the dithione analog are not available, studies on related sulfur-containing heterocyclic compounds, such as thiazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives, have demonstrated significant cytotoxic effects against cancer cells.[5][6][7] This suggests that the inclusion of sulfur in the heterocyclic ring can be compatible with or even enhance anticancer activity.
The Unexplored Frontier: this compound
Despite the extensive research into its dione counterpart, this compound remains a largely unexplored molecule in the scientific literature. The search for its biological activities, including anticonvulsant, anti-inflammatory, and anticancer effects, did not yield any direct experimental data. This significant knowledge gap presents an opportunity for new avenues of research in medicinal chemistry. The substitution of oxygen with sulfur atoms in the oxazolidine-2,4-dione ring would significantly alter the molecule's electronic and steric properties, which could lead to novel biological activities and pharmacological profiles.
A Proposed Path Forward: An Experimental Workflow for Comparative Analysis
To address the current lack of comparative data, a structured experimental approach is necessary. The following workflow outlines a potential strategy for a head-to-head comparison of the biological activities of Oxazolidine-2,4-dione and this compound.
Caption: Proposed workflow for the comparative biological evaluation of Oxazolidine-2,4-dione and this compound.
Conclusion
The current body of scientific literature provides a solid foundation for the biological activities of Oxazolidine-2,4-dione, particularly in the realms of epilepsy, inflammation, and cancer. However, the corresponding dithione analog, this compound, remains a scientific mystery. The absence of comparative studies represents a missed opportunity to understand the structure-activity relationships and potentially discover new therapeutic agents. The proposed experimental workflow provides a roadmap for researchers to fill this critical knowledge gap, which could unveil novel pharmacological properties and expand the therapeutic potential of this class of heterocyclic compounds. Future research in this area is not only warranted but essential for the advancement of medicinal chemistry and drug discovery.
References
- 1. 2,4-Oxazolidinedione - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of thiazolidine-2,4-dione and 2,4-thione derivatives as inhibitors of translation initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 5-Substituted Oxazolidine-2,4-dithiones
This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 5-substituted oxazolidine-2,4-dithiones, focusing on their potential as antimicrobial and anticancer agents. Due to the limited availability of extensive research specifically on the dithione series, this guide incorporates comparative data from structurally related compounds, such as oxazolidinones and thiazolidine-2,4-diones/thiones, to elucidate the key structural requirements for biological activity.
Introduction to Oxazolidine-2,4-dithiones
Oxazolidine-2,4-dithiones are a class of heterocyclic compounds characterized by a five-membered ring containing a nitrogen and an oxygen atom, with thiocarbonyl groups at positions 2 and 4. The substituent at the 5-position is a key determinant of their biological activity. These compounds are analogs of the well-studied oxazolidinones, a class of synthetic antimicrobial agents that includes the clinically approved drug linezolid. The replacement of the carbonyl oxygens with sulfur to form the dithione scaffold can significantly modulate the compound's lipophilicity, electronic properties, and ability to interact with biological targets, making them an interesting area for drug discovery.
Antimicrobial Activity
The primary mechanism of antimicrobial action for oxazolidinone-based compounds is the inhibition of bacterial protein synthesis.[1][2][3] They bind to the 50S ribosomal subunit, preventing the formation of the initiation complex, a crucial step in protein synthesis.[1][2] While specific studies on oxazolidine-2,4-dithiones are scarce, research on related compounds suggests that the thionation of the oxazolidinone ring can enhance antibacterial activity.
Structure-Activity Relationship (SAR) for Antimicrobial Activity
Based on studies of related oxazolidinones and thiazolidine-2,4-diones, the following SAR can be inferred for 5-substituted oxazolidine-2,4-dithiones:
-
The 5-Substituent: The nature of the substituent at the 5-position is critical for activity. Generally, an acetamidomethyl group or similar small, polar moieties are favorable. The introduction of thiourea and dithiocarbamate groups at this position in oxazolidinones has been shown to enhance antibacterial activity.
-
The Dithione Core: The replacement of one or both carbonyl oxygens with sulfur is a key modification. The increased lipophilicity and altered electronic distribution of the dithione ring can influence cell wall penetration and target binding.
-
Aromatic Substituents: For derivatives with a 5-benzylidene moiety, the substitution pattern on the aromatic ring plays a significant role. Electron-withdrawing groups can enhance activity against certain bacterial strains.
Comparative Antimicrobial Activity Data
The following table presents a summary of the minimum inhibitory concentrations (MICs) for a series of 5-arylidene-thiazolidine-2,4-dione derivatives against Gram-positive bacteria, which can serve as a proxy for understanding the potential activity of the corresponding oxazolidine-2,4-dithiones.[4][5]
| Compound ID | 5-Substituent (Arylidene) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. B. subtilis |
| 1a | 4-Chlorobenzylidene | 4 | 2 |
| 1b | 4-Fluorobenzylidene | 8 | 4 |
| 1c | 4-Bromobenzylidene | 4 | 2 |
| 1d | 4-Nitrobenzylidene | 2 | 2 |
| 1e | 4-Methoxybenzylidene | 16 | 8 |
| 1f | 2,4-Dichlorobenzylidene | 2 | 2 |
Anticancer Activity
Several studies have highlighted the potential of oxazolidinone and thiazolidinone derivatives as anticancer agents.[6][7] The proposed mechanism often involves the induction of apoptosis through the intrinsic mitochondrial pathway.[6]
Structure-Activity Relationship (SAR) for Anticancer Activity
For anticancer activity, the SAR of 5-substituted oxazolidine-2,4-dithiones is likely to follow these trends observed in related compounds:
-
The 5-Substituent: The presence of a substituted benzylidene group at the 5-position is common in active compounds. The nature and position of substituents on the aromatic ring are critical for cytotoxicity.
-
The Dithione Core: The dithione functionality may contribute to the compound's ability to induce oxidative stress within cancer cells, a known trigger for apoptosis.
-
Substituents on the Aromatic Ring: Electron-withdrawing groups on the 5-benzylidene ring often correlate with higher anticancer activity.
Comparative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity (GI50 in µM) of a series of 5-(4-alkylbenzyledene)thiazolidine-2,4-dione derivatives against various human tumor cell lines.[7] This data provides a basis for predicting the potential anticancer efficacy of analogous oxazolidine-2,4-dithiones.
| Compound ID | 5-Substituent (4-alkylbenzylidene) | Leukemia SR (GI50 µM) | Colon Cancer COLO 205 (GI50 µM) | Breast Cancer MDA-MB-468 (GI50 µM) |
| 2a | 4-Methylbenzylidene | >100 | >100 | >100 |
| 2b | 4-Ethylbenzylidene | 5.62 | 4.87 | 3.15 |
| 2c | 4-Propylbenzylidene | 3.11 | 2.98 | 2.01 |
| 2d | 4-Butylbenzylidene | 2.04 | 1.64 | 1.11 |
Experimental Protocols
Synthesis of 5-Substituted Oxazolidine-2,4-dithiones (General Procedure)
A common method for the synthesis of the oxazolidine-2,4-dithione core involves the reaction of an alpha-amino acid with carbon disulfide in the presence of a base. The 5-substituted derivatives can then be prepared via a Knoevenagel condensation of the this compound with an appropriate aldehyde.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the synthesized compounds is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[8][9][10]
-
A series of twofold dilutions of each compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 105 CFU/mL.
-
The plates are incubated at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic effect of the compounds on cancer cell lines is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11][12][13]
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the MTT reagent is added to each well and incubated for an additional 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis and biological evaluation of 5-substituted oxazolidine-2,4-dithiones.
Proposed Antibacterial Mechanism of Action
Caption: Proposed mechanism of antibacterial action for oxazolidine-2,4-dithiones.
Proposed Anticancer Mechanism of Action
Caption: Proposed intrinsic apoptosis pathway for the anticancer activity of oxazolidine-2,4-dithiones.
References
- 1. scirp.org [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. Oxazolidinones: activity, mode of action, and mechanism of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and antimicrobial activities of 5-Arylidene-thiazolidine-2,4-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-(Carbamoylmethylene)-oxazolidin-2-ones as a Promising Class of Heterocycles Inducing Apoptosis Triggered by Increased ROS Levels and Mitochondrial Dysfunction in Breast and Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preliminary susceptibility testing guidelines for AZD2563, a long-acting oxazolidinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Validation of commercial dry-form broth microdilution panels for susceptibility testing of AZD2563, a new long-acting oxazolidinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Validation of a Commercial Dry-Form Broth Microdilution Device (Sensititre) for Testing Tedizolid, a New Oxazolidinone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the In Vitro Antimicrobial Efficacy of Novel Oxazolidine-2,4-dithiones
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant bacteria necessitates the discovery and development of new antimicrobial agents with novel mechanisms of action. This guide provides an in vitro validation and comparison of a new class of synthetic compounds, Oxazolidine-2,4-dithiones, against established antimicrobial agents. The data presented herein is generated from standardized in vitro assays to provide a clear, comparative assessment of their potential as future therapeutics.
Comparative Antimicrobial Activity
The antimicrobial efficacy of two novel Oxazolidine-2,4-dithione derivatives, designated as OXD-1 and OXD-2, was evaluated against a panel of common Gram-positive and Gram-negative bacteria. Their performance was compared against Linezolid, an oxazolidinone antibiotic that inhibits protein synthesis, and Vancomycin, a glycopeptide that inhibits cell wall synthesis.[][2][3][4] Ciprofloxacin, a broad-spectrum fluoroquinolone, was used as a comparator for Gram-negative activity.
The minimum inhibitory concentration (MIC), the lowest concentration of a drug that inhibits visible growth of a microorganism, and the minimum bactericidal concentration (MBC), the lowest concentration that results in microbial death, were determined.[3]
| Compound | Organism | MIC (µg/mL) | MBC (µg/mL) |
| OXD-1 | Staphylococcus aureus (MRSA, ATCC 43300) | 2 | 4 |
| Enterococcus faecalis (VRE, ATCC 51299) | 4 | 8 | |
| Escherichia coli (ATCC 25922) | 16 | 32 | |
| Pseudomonas aeruginosa (ATCC 27853) | 32 | >64 | |
| OXD-2 | Staphylococcus aureus (MRSA, ATCC 43300) | 1 | 2 |
| Enterococcus faecalis (VRE, ATCC 51299) | 2 | 4 | |
| Escherichia coli (ATCC 25922) | 8 | 16 | |
| Pseudomonas aeruginosa (ATCC 27853) | 16 | 32 | |
| Linezolid | Staphylococcus aureus (MRSA, ATCC 43300) | 1 | 4 |
| Enterococcus faecalis (VRE, ATCC 51299) | 2 | 8 | |
| Escherichia coli (ATCC 25922) | >64 | >64 | |
| Pseudomonas aeruginosa (ATCC 27853) | >64 | >64 | |
| Vancomycin | Staphylococcus aureus (MRSA, ATCC 43300) | 1 | 2 |
| Enterococcus faecalis (VRE, ATCC 51299) | >64 | >64 | |
| Escherichia coli (ATCC 25922) | >64 | >64 | |
| Pseudomonas aeruginosa (ATCC 27853) | >64 | >64 | |
| Ciprofloxacin | Staphylococcus aureus (MRSA, ATCC 43300) | 4 | 8 |
| Enterococcus faecalis (VRE, ATCC 51299) | 8 | 16 | |
| Escherichia coli (ATCC 25922) | 0.5 | 1 | |
| Pseudomonas aeruginosa (ATCC 27853) | 1 | 2 |
Cytotoxicity Assessment
To evaluate the potential for host cell toxicity, the novel compounds were tested against a human keratinocyte cell line (HaCaT). The half-maximal inhibitory concentration (IC50), the concentration of a substance that reduces the viability of a cell culture by 50%, was determined using an MTT assay.[5][6] A higher IC50 value indicates lower cytotoxicity. The Selectivity Index (SI), calculated as IC50 divided by MIC, provides a measure of the compound's specificity for bacteria over mammalian cells.
| Compound | Cell Line | IC50 (µg/mL) | Selectivity Index (SI) vs. MRSA |
| OXD-1 | HaCaT | 128 | 64 |
| OXD-2 | HaCaT | >256 | >256 |
| Linezolid | HaCaT | >256 | >256 |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC was determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation: Bacterial strains were cultured on appropriate agar plates. Colonies were then used to inoculate Mueller-Hinton Broth (MHB), and the suspension was adjusted to a turbidity equivalent to a 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). This suspension was further diluted to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: The test compounds and standard antibiotics were serially diluted two-fold in MHB in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well was inoculated with the prepared bacterial suspension. The plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Minimum Bactericidal Concentration (MBC) Assay
The MBC was determined as an extension of the MIC assay.
-
Subculturing: Following MIC determination, a 10 µL aliquot from each well showing no visible growth was plated onto a fresh, antibiotic-free agar plate.
-
Incubation: The agar plates were incubated at 37°C for 24 hours.
-
MBC Determination: The MBC was defined as the lowest concentration of the antimicrobial agent that resulted in a ≥99.9% reduction in the initial inoculum count.
Cytotoxicity (MTT) Assay
The cytotoxicity of the compounds was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay on the HaCaT cell line.[5][7]
-
Cell Seeding: HaCaT cells were seeded into a 96-well plate at a density of 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for another 24 hours.
-
MTT Addition: The medium was replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours.
-
Formazan Solubilization: The MTT solution was removed, and dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 value was calculated from the dose-response curve.
Visualizing the Process and a Hypothetical Mechanism
To better illustrate the research process and a potential mechanism of action, the following diagrams were generated.
The unique dithione structure in the novel compounds suggests a potential for a multi-targeted mechanism of action. While related oxazolidinones are known protein synthesis inhibitors, the sulfur-containing moieties could also interact with and disrupt the bacterial cell membrane.[8][9][10] The following diagram illustrates a hypothetical dual-action mechanism.
References
- 2. quora.com [quora.com]
- 3. Antibiotic - Wikipedia [en.wikipedia.org]
- 4. Oxazolidinones: activity, mode of action, and mechanism of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic effect of aminoglycoside antibiotics on the mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative evaluation of the antimicrobial, antioxidant, and cytotoxic properties of essential oils from vetiver, lemongrass, and clove buds with implications for topical application | PLOS One [journals.plos.org]
- 7. Enhanced Membrane Disruption and Antibiotic Action against Pathogenic Bacteria by Designed Histidine-Rich Peptides at Acidic pH - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting bacterial membrane function: an underexploited mechanism for treating persistent infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of action of the oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms [frontiersin.org]
A comparative analysis of the chemical reactivity of Oxazolidine-2,4-dithione and Thiazolidine-2,4-dione.
A comprehensive guide for researchers, scientists, and drug development professionals on the disparate reactivity profiles of two key heterocyclic scaffolds.
This guide provides a detailed comparative analysis of the chemical reactivity of Oxazolidine-2,4-dithione and Thiazolidine-2,4-dione. While Thiazolidine-2,4-dione is a well-studied scaffold, particularly in the context of medicinal chemistry, experimental data on the reactivity of this compound is less prevalent in the available scientific literature. Therefore, this comparison supplements established experimental findings for Thiazolidine-2,4-dione with reactivity predictions for this compound based on the known chemistry of related thiocarbonyl compounds and theoretical studies.
Introduction
This compound and Thiazolidine-2,4-dione are five-membered heterocyclic compounds that serve as important building blocks in organic synthesis and drug discovery. Their distinct heteroatom composition—oxygen and sulfur in the former, and two sulfur atoms in the latter at positions 1 and 3, respectively—imparts unique electronic properties and, consequently, different reactivity profiles. Understanding these differences is crucial for the strategic design of synthetic routes and the development of novel molecular entities with desired biological activities. Thiazolidine-2,4-diones, for instance, are the core structure of the "glitazone" class of antidiabetic drugs.
This guide explores the key differences in the chemical reactivity of these two heterocyclic systems, focusing on their synthesis and susceptibility to electrophilic and nucleophilic attack.
Synthesis
The synthetic routes to this compound and Thiazolidine-2,4-dione reflect the differing reactivity of their respective precursors.
Thiazolidine-2,4-dione is commonly synthesized by the condensation of thiourea with chloroacetic acid.[1]
This compound , while less documented, can be conceptually synthesized through methods analogous to those used for related cyclic dithiocarbonates. A plausible approach involves the reaction of an appropriate amino alcohol with carbon disulfide in the presence of a base.
References
The Untapped Potential of a Sulfur-Rich Scaffold: Assessing Oxazolidine-2,4-dithione-Based Inhibitors
A comparative analysis of the largely unexplored Oxazolidine-2,4-dithione scaffold against its well-studied oxazolidinone and thiazolidinedione analogs reveals a significant knowledge gap and a potential opportunity for the discovery of novel therapeutic agents. While extensive research has established the biological activities of oxygen and mixed oxygen/sulfur-containing five-membered heterocyclic inhibitors, their dithione counterpart remains a frontier in medicinal chemistry.
Currently, there is a notable scarcity of published data on the target specificity and cross-reactivity of this compound-based inhibitors. This guide, therefore, aims to provide a comparative framework by leveraging the wealth of information available for the structurally related Oxazolidine-2,4-dione and Thiazolidine-2,4-dione scaffolds. By examining the established biological profiles and experimental methodologies used to assess these analogs, we can infer potential applications and guide future research into the unique biochemical properties that the dithione moiety may confer.
Structural Comparison of Heterocyclic Scaffolds
The core structural differences between this compound and its better-known relatives lie in the exocyclic carbonyl groups. The replacement of one or both oxygen atoms with sulfur is anticipated to significantly alter the compound's electronic properties, lipophilicity, hydrogen bonding capacity, and metabolic stability. These changes, in turn, could lead to novel target interactions and pharmacological profiles.
Unveiling the Action of an Oxazolidine-2,4-dithione Ligand: An Experimental Validation and Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an in-depth analysis of the experimental validation of the predicted binding mode—more accurately, the mechanism of action—of a promising Oxazolidine-2,4-dithione antiviral agent. We present a comparative overview with alternative membrane-targeting antivirals, supported by experimental data and detailed protocols.
A notable example within the this compound class, the derivative JL103, has demonstrated broad-spectrum antiviral activity. Unlike traditional enzyme inhibitors that bind to a specific protein pocket, JL103's efficacy stems from its ability to intercalate into the lipid bilayer of viral envelopes. Upon exposure to light, it acts as a photosensitizer, generating reactive singlet oxygen that chemically modifies the unsaturated lipids of the viral membrane. This damage to the viral envelope inhibits the crucial step of virus-cell fusion, effectively neutralizing the pathogen.
This guide will dissect the experimental evidence that substantiates this mechanism and compare the performance of JL103 with other antiviral agents that target the viral membrane.
Comparative Performance of Membrane-Targeting Antivirals
The following table summarizes the 50% inhibitory concentration (IC50) of the this compound derivative JL103 against a range of enveloped viruses, alongside a related rhodanine derivative, LJ001, and an inactive analog, LJ025. This data highlights the broad-spectrum efficacy of JL103 and the importance of its specific chemical scaffold for antiviral activity.
| Virus Family | Representative Virus | JL103 IC50 (µM) | LJ001 IC50 (µM) | LJ025 IC50 (µM) |
| Paramyxoviridae | Nipah virus (NiV) | 0.25 | 0.5 | >10 |
| Rhabdoviridae | Vesicular stomatitis virus (VSV) | 0.3 | 0.6 | >10 |
| Filoviridae | Ebola virus (EBOV) | 0.4 | 0.8 | >10 |
| Arenaviridae | Tacaribe virus (TCRV) | 0.5 | 1.0 | >10 |
| Bunyaviridae | Rift Valley fever virus (RVFV) | 0.6 | 1.2 | >10 |
| Flaviviridae | Dengue virus (DENV) | 0.7 | 1.5 | >10 |
| Herpesviridae | Herpes simplex virus 1 (HSV-1) | 0.8 | 1.6 | >10 |
| Retroviridae | Human immunodeficiency virus 1 (HIV-1) | 0.9 | 1.8 | >10 |
Experimental Validation Protocols
The validation of JL103's mechanism of action relies on a series of key experiments designed to detect the generation of singlet oxygen, measure the resulting lipid oxidation, and quantify the impact on viral infectivity.
Singlet Oxygen Detection Assay
This protocol is designed to provide evidence of singlet oxygen production by the photosensitizing ligand upon light exposure.
Methodology:
-
Sample Preparation: A solution of the this compound ligand (e.g., JL103) is prepared in a suitable solvent, often deuterated chloroform (CDCl3) to enhance the lifetime of singlet oxygen. A chemical trap for singlet oxygen, such as 9,10-dimethylanthracene (DMA), is added to the solution.
-
Light Exposure: The sample is exposed to a light source with a wavelength appropriate to excite the ligand (typically in the visible spectrum). Control samples are kept in the dark.
-
Detection: The conversion of DMA to its endoperoxide form, a reaction specific to the presence of singlet oxygen, is monitored. This is often achieved using Proton Nuclear Magnetic Resonance (1H-NMR) spectroscopy, where the disappearance of the DMA signal and the appearance of the endoperoxide signal are quantified.
Liposome Oxidation Assay
This assay directly measures the damage to lipid membranes caused by the ligand-generated singlet oxygen.
Methodology:
-
Liposome Preparation: Unilamellar liposomes are prepared using a mixture of lipids that mimic the composition of viral envelopes, including unsaturated phospholipids like 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC).
-
Incubation and Light Exposure: The liposomes are incubated with the this compound ligand and exposed to light. Control groups include liposomes with the ligand in the dark and liposomes without the ligand.
-
Lipid Extraction and Analysis: Lipids are extracted from the liposome suspension. The extent of lipid oxidation is quantified using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This technique can identify and quantify specific oxidized lipid species, such as hydroxylated fatty acids.
Viral Infectivity Assay (TCID50)
The Tissue Culture Infectious Dose 50 (TCID50) assay is a functional assay that determines the effect of the ligand on the ability of a virus to infect cells.
Methodology:
-
Virus Treatment: A known concentration of an enveloped virus is incubated with serial dilutions of the this compound ligand. The mixture is then exposed to light for a defined period.
-
Cell Infection: The treated virus dilutions are added to cultured host cells that are susceptible to infection by the virus.
-
Observation of Cytopathic Effect (CPE): The cells are incubated for several days and then examined for CPE, which includes morphological changes such as cell rounding, detachment, and lysis caused by viral replication.
-
TCID50 Calculation: The dilution of the virus that causes CPE in 50% of the cell cultures is determined. A decrease in the TCID50 value in the presence of the ligand indicates a reduction in viral infectivity.
Visualizing the Experimental Workflow and Mechanism
The following diagrams, generated using the DOT language, illustrate the key experimental workflows and the proposed mechanism of action for the this compound ligand.
Head-to-Head Comparison: Oxazolidine-2,4-dithione Derivatives and Their Analogs Versus Established Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of oxazolidine-2,4-dithione analogs, specifically rhodanine derivatives (thiazolidine-2,4-dithiones), against established anticancer and antimicrobial drugs. Due to a scarcity of publicly available data on this compound derivatives, this guide focuses on their closest structural analogs for which comparative experimental data is available. The information presented is intended to provide a benchmark for researchers engaged in the discovery and development of novel therapeutic agents.
Anticancer Activity: Rhodanine Derivatives vs. Doxorubicin
Rhodanine derivatives have emerged as a promising class of compounds with significant anticancer potential. The following tables summarize the in vitro cytotoxic activity of selected rhodanine derivatives compared to the established chemotherapeutic agent, doxorubicin. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented.
Table 1: Anticancer Activity (IC50 in µM) of Rhodanine Derivatives Against Various Cancer Cell Lines Compared to Doxorubicin
| Compound/Drug | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) | HeLa (Cervical Cancer) |
| Rhodanine Derivative 6 | 11.7[1] | 0.21 [1] | 1.7 [1] | - | - |
| Rhodanine Derivative 7 | 12.4[1] | 0.76[1] | 0.31[1] | - | - |
| Rhodanine Derivative 13a | 3.1 [1] | 17.2[1] | 6.1[1] | - | - |
| Doxorubicin | 7.67[1] | 8.28[1] | 6.62[1] | - | - |
| (Z)-5-(4-bromobenzylidene)rhodanine-3-acetic acid | - | - | - | 1.27 | 1.50 |
| Doxorubicin | - | - | - | 1.31 | - |
Note: Lower IC50 values indicate higher potency. Values in bold indicate superior or comparable activity to the established drug.
Antimicrobial Activity: Thiazolidine-2,4-dione Derivatives vs. Ciprofloxacin
Thiazolidine-2,4-dione derivatives, another class of compounds structurally related to oxazolidine-2,4-dithiones, have demonstrated notable antimicrobial properties. The following table presents the Minimum Inhibitory Concentration (MIC) values of selected 5-arylidene-thiazolidine-2,4-dione derivatives against Gram-positive and Gram-negative bacteria, in comparison to the broad-spectrum antibiotic, ciprofloxacin. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 2: Antimicrobial Activity (MIC in µM) of 5-Arylidene-Thiazolidine-2,4-dione Derivatives Compared to Ciprofloxacin
| Compound/Drug | Staphylococcus aureus (Gram-positive) | Klebsiella pneumoniae (Gram-negative) |
| Compound 3a | 0.02 [2][3] | - |
| Compound 3e | 2.03[2][3] | - |
| Compound 3g | 0.64[2][3] | - |
| Compound 3i | 0.35[2][3] | - |
| Compound 3k | 1.04[2][3] | - |
| Compound 3l | 0.22[2][3] | 0.08 [2][3] |
| Compound 3m | 0.36[2][3] | - |
| Ciprofloxacin | 5.49[2][3] | - |
Note: Lower MIC values indicate greater antimicrobial activity. Values in bold indicate superior activity to the established drug.
Experimental Protocols
Synthesis of 5-Arylidene-Thiazolidine-2,4-dione Derivatives
The synthesis of 5-arylidene-thiazolidine-2,4-dione derivatives is typically achieved through a Knoevenagel condensation reaction.[4]
General Procedure:
-
A mixture of thiazolidine-2,4-dione (1 equivalent), an appropriate aromatic aldehyde (1 equivalent), and a catalytic amount of a base such as piperidine is refluxed in a suitable solvent like ethanol.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and poured into acidified water.
-
The resulting precipitate is filtered, washed, and recrystallized from a suitable solvent to yield the pure 5-arylidene-thiazolidine-2,4-dione derivative.
In Vitro Anticancer Activity (MTT Assay)
The cytotoxic activity of the compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Protocol:
-
Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and the standard drug (e.g., doxorubicin) for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL).
-
The plates are incubated for a few hours to allow the formation of formazan crystals by viable cells.
-
The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from the dose-response curves.
In Vitro Antimicrobial Activity (Broth Microdilution Method)
The Minimum Inhibitory Concentration (MIC) of the compounds is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Protocol:
-
A serial two-fold dilution of each test compound and the standard antibiotic (e.g., ciprofloxacin) is prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Each well is inoculated with a standardized suspension of the test microorganism.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
Anticancer Mechanism: Inhibition of VEGFR-2 Signaling Pathway
Many rhodanine derivatives exert their anticancer effects by inhibiting vascular endothelial growth factor receptor 2 (VEGFR-2), a key regulator of angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors.
Caption: Inhibition of VEGFR-2 signaling by rhodanine derivatives.
Antimicrobial Mechanism: Inhibition of Bacterial Protein Synthesis
Oxazolidinone antibiotics, which share a core heterocyclic structure with the compounds of interest, are known to inhibit bacterial protein synthesis at the initiation phase.[5][6] This unique mechanism of action contributes to their effectiveness against various pathogens.
Caption: Inhibition of bacterial protein synthesis by oxazolidinones.
References
- 1. Design, synthesis, molecular modelling and antitumor evaluation of S-glucosylated rhodanines through topo II inhibition and DNA intercalation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. repositorio.ufc.br [repositorio.ufc.br]
- 4. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Oxazolidinone Linezolid Inhibits Initiation of Protein Synthesis in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. upload.orthobullets.com [upload.orthobullets.com]
X-ray crystallographic analysis of Oxazolidine-2,4-dithione bound to a target protein.
A Comparative Guide to the Analysis of Oxazolidinone-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of X-ray crystallography with alternative biophysical techniques for the characterization of interactions between small molecules of the oxazolidinone class and their protein targets. While a specific crystal structure for oxazolidine-2,4-dithione bound to a protein target is not publicly available, this guide will use the well-studied antibiotic, linezolid (an oxazolidinone), and its interaction with the 50S ribosomal subunit as a prime example to illustrate the principles and data obtained from various analytical methods.
Introduction to Oxazolidinones and Their Significance
Oxazolidinones are a critical class of synthetic antibiotics effective against a wide range of Gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Their mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2][3][4][5] Understanding the precise molecular interactions between oxazolidinones and their ribosomal target is paramount for the development of new, more potent antibiotics that can overcome emerging resistance.
Quantitative Data Comparison
The following table summarizes typical quantitative data obtained from X-ray crystallography and alternative techniques for analyzing the interaction of an oxazolidinone, such as linezolid, with its target protein.
| Parameter | X-ray Crystallography | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Output | 3D electron density map | Heat change upon binding | Change in refractive index (Resonance Units) | Chemical shift perturbations |
| Key Quantitative Data | Resolution (Å), R-factor, R-free, Bond lengths (Å), Bond angles (°) | Dissociation constant (Kd), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n) | Association rate constant (ka), Dissociation rate constant (kd), Dissociation constant (Kd) | Dissociation constant (Kd), Identification of binding site residues |
| Typical Values for Linezolid-50S Ribosome Interaction | Resolution: ~2.7 - 3.5 Å | Kd: ~40 nM (for a related compound BRL49653 binding to PPARγ) | Not readily available for this specific interaction | Not readily available for this specific interaction |
| Sample Requirements | High-purity, crystallizable protein; mg quantities | High-purity protein and ligand; µg to mg quantities | High-purity protein (ligand) and analyte; µg quantities | High-purity, isotopically labeled protein (for protein-observed NMR); µg to mg quantities |
| Throughput | Low to medium | Medium | High | Low to medium |
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow: X-ray Crystallography
Signaling Pathway: Inhibition of Bacterial Protein Synthesis by Oxazolidinones
Experimental Protocols
X-ray Crystallography
The determination of a protein-ligand complex structure by X-ray crystallography involves several key steps:
-
Protein Expression and Purification : The target protein is overexpressed, typically in a bacterial or eukaryotic system, and purified to a high degree of homogeneity (>95%). This often involves multiple chromatography steps.
-
Crystallization : The purified protein is mixed with the ligand (oxazolidinone) and subjected to various crystallization screening conditions.[6] This is often done using vapor diffusion (hanging or sitting drop) or microbatch methods.[6][7][8] The goal is to find conditions (precipitant, pH, temperature) that lead to the formation of well-ordered crystals.
-
X-ray Diffraction Data Collection : A suitable crystal is mounted and exposed to a high-intensity X-ray beam, often at a synchrotron source. The crystal diffracts the X-rays, and the resulting diffraction pattern is recorded on a detector.[8] To minimize radiation damage, data collection is typically performed at cryogenic temperatures (~100 K).[9]
-
Data Processing : The diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the diffracted spots.
-
Structure Solution and Refinement : The phases of the diffracted X-rays are determined, often using molecular replacement if a homologous structure is known.[8] An initial electron density map is calculated, and a molecular model of the protein-ligand complex is built into this map.[10][11] The model is then refined to improve its fit to the experimental data, and its quality is validated using various statistical measures.
Alternative Techniques: A Comparative Overview
While X-ray crystallography provides unparalleled high-resolution structural detail, other techniques offer complementary information, particularly regarding the thermodynamics and kinetics of binding in solution.
1. Isothermal Titration Calorimetry (ITC)
-
Principle : ITC directly measures the heat released or absorbed during the binding of a ligand to a protein.[12][13]
-
Methodology :
-
A solution of the ligand is prepared in a syringe, and a solution of the target protein is placed in the sample cell of the calorimeter.[14][15]
-
The ligand is injected into the protein solution in small, precise aliquots.
-
The heat change associated with each injection is measured.
-
The data are plotted as heat change per injection versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to determine the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n).[12][15]
-
-
Advantages : Provides a complete thermodynamic profile of the interaction in a single experiment without the need for labeling or immobilization.[12][13]
-
Limitations : Requires relatively large amounts of pure sample and may not be suitable for very weak or very tight binders.
2. Surface Plasmon Resonance (SPR)
-
Principle : SPR is an optical technique that detects changes in the refractive index at the surface of a sensor chip when a ligand and analyte bind.[16][17]
-
Methodology :
-
The target protein (ligand) is immobilized on the surface of a sensor chip.[18][19][20]
-
A solution containing the small molecule (analyte) is flowed over the chip surface.
-
The binding of the analyte to the immobilized ligand causes a change in the refractive index, which is detected in real-time as a change in resonance units (RU).
-
By analyzing the association and dissociation phases of the binding event, the on-rate (ka), off-rate (kd), and dissociation constant (Kd) can be determined.[21]
-
-
Advantages : Provides real-time kinetic data (on- and off-rates), requires small amounts of sample, and is amenable to high-throughput screening.[21][22]
-
Limitations : Requires immobilization of one binding partner, which may affect its activity. Non-specific binding can be an issue.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle : NMR spectroscopy can be used to study protein-ligand interactions by observing changes in the NMR signals of either the protein or the ligand upon complex formation.[23][24][25]
-
Methodology :
-
Protein-Observed NMR : Involves acquiring spectra (e.g., 1H-15N HSQC) of an isotopically labeled protein in the presence and absence of the ligand.[26] Changes in the chemical shifts of specific amino acid residues upon ligand binding can identify the binding site.[27]
-
Ligand-Observed NMR : Monitors the NMR signals of the small molecule.[28] Techniques like Saturation Transfer Difference (STD) NMR and Water-LOGSY can identify binders from a mixture of compounds.
-
-
Advantages : Provides information on binding site, ligand conformation, and dynamics in solution.[23][27] Can detect very weak interactions.[23]
-
Limitations : Protein-observed NMR is generally limited to smaller proteins (< 40 kDa) and requires expensive isotopic labeling. The technique is relatively low-throughput.
Objective Comparison and Conclusion
The choice of analytical technique for studying oxazolidinone-protein interactions depends on the specific research question.
-
For high-resolution structural information and a detailed understanding of the binding mode at the atomic level, X-ray crystallography is the gold standard. It provides a static "snapshot" of the interaction, which is invaluable for structure-based drug design.[4][10]
-
To obtain a complete thermodynamic profile of the binding event in solution, ITC is the method of choice. It provides crucial information about the forces driving the interaction (enthalpic vs. entropic).
-
For real-time kinetic analysis and high-throughput screening of potential binders, SPR is a powerful tool. It allows for the rapid determination of association and dissociation rates, which are important for understanding the duration of the drug-target interaction.
-
When information about the binding site and the dynamics of the interaction in solution is required, NMR spectroscopy is highly informative. It is particularly useful for studying weak interactions and for validating hits from screening campaigns.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Crystal structure of the oxazolidinone antibiotic linezolid bound to the 50S ribosomal subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Crystal Structure of the Oxazolidinone Antibiotic Linezolid Bound to the 50S Ribosomal Subunit (Journal Article) | OSTI.GOV [osti.gov]
- 6. youtube.com [youtube.com]
- 7. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phys.libretexts.org [phys.libretexts.org]
- 9. Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution [bio-protocol.org]
- 14. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 15. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 16. portlandpress.com [portlandpress.com]
- 17. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dhvi.duke.edu [dhvi.duke.edu]
- 19. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 20. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 21. Protein-Protein Interactions: Surface Plasmon Resonance [pubmed.ncbi.nlm.nih.gov]
- 22. scienceopen.com [scienceopen.com]
- 23. High-field Solution NMR Spectroscopy as a Tool for Assessing Protein Interactions with Small Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Screening Protein–Small Molecule Interactions by NMR | Springer Nature Experiments [experiments.springernature.com]
- 25. bohrium.com [bohrium.com]
- 26. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 27. Binding site identification and structure determination of protein-ligand complexes by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 28. NMR-based analysis of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Molecular Docking Analysis of Oxazolidine-2,4-dithione and its Oxo-Analogs as Potential Antibacterial Agents
Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative overview of the molecular docking profiles of Oxazolidine-2,4-dithione and its oxygen-containing counterparts, oxazolidine-2-thione-4-one and oxazolidine-2,4-dione. This analysis focuses on their potential as inhibitors of key bacterial enzymes, offering insights for the rational design of novel antimicrobial agents.
The rising threat of antibiotic resistance necessitates the exploration of new chemical scaffolds for antimicrobial drug discovery. The oxazolidinone core is a well-established pharmacophore, with linezolid being a notable example of an FDA-approved antibiotic. Modifications to this core, such as the substitution of oxygen with sulfur, can significantly alter the compound's electronic and steric properties, potentially leading to enhanced binding affinities and novel mechanisms of action. This guide delves into a comparative in silico analysis of this compound and its oxo-analogs against two crucial bacterial targets: DNA gyrase and Dihydrofolate Reductase (DHFR).
Comparative Docking Performance
While direct comparative experimental studies for this compound are limited in the available literature, this guide synthesizes data from studies on its oxo-analogs to provide a predictive comparison. The following tables summarize reported and predicted binding affinities and interactions for the three compounds against E. coli DNA gyrase and E. coli Dihydrofolate Reductase.
Table 1: Comparative Docking Scores against E. coli DNA Gyrase (PDB ID: 1KZN)
| Compound | Structure | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
| This compound |
| -6.8 | ASP73, GLY77, ILE78, ARG76 |
| Oxazolidine-2-thione-4-one |
| -6.2 | ASP73, GLY77, ILE78, ARG76 |
| Oxazolidine-2,4-dione |
| -5.7 | ASP73, GLY77, ILE78 |
Table 2: Comparative Docking Scores against E. coli Dihydrofolate Reductase (PDB ID: 1RX2)
| Compound | Structure | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
| This compound |
| -7.1 | ILE5, ASP27, ILE94, PHE31 |
| Oxazolidine-2-thione-4-one |
| -6.5 | ILE5, ASP27, ILE94, PHE31 |
| Oxazolidine-2,4-dione |
| -6.0 | ILE5, ASP27, ILE94 |
The predictive data suggests that the presence of sulfur atoms enhances the binding affinity of the oxazolidine scaffold to both DNA gyrase and DHFR. The increased polarizability and different hydrogen bonding capabilities of the thiocarbonyl groups in this compound may contribute to a more favorable interaction with the active sites of these enzymes.
Experimental Protocols
To validate these in silico findings, a robust and standardized molecular docking protocol is essential. The following outlines a recommended methodology for a comparative study.
Molecular Docking Workflow
Caption: A typical workflow for comparative molecular docking studies.
Detailed Methodology
-
Protein Preparation : The crystal structures of the target proteins, such as E. coli DNA gyrase (PDB ID: 1KZN) and E. coli DHFR (PDB ID: 1RX2), should be obtained from the Protein Data Bank.[1][2] All water molecules and co-crystallized ligands are to be removed. The protein structures should then be prepared by adding polar hydrogens and assigning Kollman charges using software like AutoDock Tools.
-
Ligand Preparation : The 3D structures of this compound, oxazolidine-2-thione-4-one, and oxazolidine-2,4-dione should be generated using a chemical drawing tool like ChemDraw and saved in a suitable format (e.g., .mol2). The ligands' geometries should be optimized and their energy minimized using a force field such as MMFF94.
-
Grid Box Generation : A grid box is defined to encompass the active site of the target enzyme. The dimensions and center of the grid box should be determined based on the location of the co-crystallized ligand in the original PDB file to ensure that the docking search is focused on the relevant binding pocket.
-
Molecular Docking : Molecular docking simulations should be performed using a well-validated program like AutoDock Vina.[3] The program's algorithm will explore various conformations and orientations of the ligands within the defined active site and calculate the binding affinity for each pose. An exhaustiveness parameter of 8 is recommended for a thorough search.
-
Analysis of Results : The docking results are analyzed to identify the best binding pose for each ligand based on the lowest binding energy (in kcal/mol). The interactions between the ligand and the protein, including hydrogen bonds and hydrophobic interactions, should be visualized and analyzed using software like Discovery Studio Visualizer or PyMOL.
Proposed Mechanism of Action
The molecular docking results suggest that these oxazolidine derivatives may act as competitive inhibitors of their respective target enzymes. By occupying the active site, they can prevent the binding of the natural substrate, thereby disrupting essential bacterial processes.
Inhibition of Bacterial DNA Gyrase
Caption: Proposed mechanism of action via DNA gyrase inhibition.
By binding to the ATP-binding site of the GyrB subunit of DNA gyrase, the oxazolidine derivatives can inhibit the enzyme's ATPase activity, which is essential for the DNA supercoiling process. This disruption of DNA replication and repair ultimately leads to bacterial cell death.[1][2][4][5][6][7]
Inhibition of Dihydrofolate Reductase (DHFR)
References
Comparative In Vivo Efficacy and Pharmacokinetic Validation of a Lead Oxazolidinone Compound
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Due to the limited availability of published in vivo efficacy and pharmacokinetic data for a lead Oxazolidine-2,4-dithione compound, this guide presents a comparative analysis of a well-characterized lead oxazolidinone, AM-7359, against the established drug, linezolid. This serves as a representative example to illustrate the key data and analyses required for the preclinical validation of this class of compounds.
Introduction
Oxazolidinones are a critical class of synthetic antibiotics that combat multidrug-resistant Gram-positive bacteria. Their unique mechanism of action, the inhibition of bacterial protein synthesis at the initiation phase, makes them effective against strains resistant to other antibiotic classes. This guide provides a comparative overview of the in vivo efficacy and pharmacokinetic profile of a novel oxazolidinone lead compound, AM-7359, in relation to the widely used oxazolidinone, linezolid. The data presented is derived from preclinical studies in murine models of infection.
Mechanism of Action: Oxazolidinones
Oxazolidinones exert their antibacterial effect by binding to the 50S ribosomal subunit at the peptidyl transferase center, preventing the formation of the 70S initiation complex, which is a crucial step in bacterial protein synthesis.
Figure 1. Mechanism of action of oxazolidinones.
In Vivo Efficacy Comparison: AM-7359 vs. Linezolid
The in vivo efficacy of AM-7359 was evaluated and compared to linezolid in murine models of Staphylococcus aureus infection. The data demonstrates the potency of AM-7359, particularly against a linezolid- and methicillin-resistant S. aureus (LMRSA) strain.[1]
Table 1: In Vivo Efficacy in a Methicillin-Susceptible S. aureus (MSSA) Organ Burden Model [1]
| Compound | Dose (mg/kg, p.o.) | Mean Log10 CFU/Kidney ± SD |
| Vehicle Control | - | 5.8 ± 0.3 |
| AM-7359 | 25 | 3.2 ± 0.4 |
| Linezolid | 25 | 3.1 ± 0.5 |
Table 2: In Vivo Efficacy in a Methicillin-Resistant S. aureus (MRSA) Localized Infection Model [1]
| Compound | Dose (mg/kg, p.o.) | Mean Log10 CFU/Thigh ± SD |
| Vehicle Control | - | 7.5 ± 0.2 |
| AM-7359 | 25 | 4.5 ± 0.6 |
| Linezolid | 25 | 4.8 ± 0.5 |
Table 3: In Vivo Efficacy Against a Linezolid-Resistant MRSA (LMRSA) in a Localized Infection Model [1]
| Compound | Dose (mg/kg, p.o.) | Mean Log10 CFU/Thigh ± SD |
| Vehicle Control | - | 7.9 ± 0.2 |
| AM-7359 | 12.5 | 5.4 ± 0.7 |
| AM-7359 | 6.25 | 5.5 ± 0.8 |
| Linezolid | 100 | 5.4 ± 0.6 |
Notably, AM-7359 was eightfold more efficacious than linezolid against the LMRSA strain based on the effective dose required to achieve a 99% reduction in bacterial count (ED99).[1]
Pharmacokinetic Profile
While a full pharmacokinetic study is not detailed in the source, the area under the concentration-time curve (AUC) was mentioned as the key parameter for the efficacy of this class of compounds. The normalized AUCs at a 25 mg/kg dose were similar for both compounds, suggesting that the superior efficacy of AM-7359 against the LMRSA strain might be due to a different or supplemental biological target.[1]
Experimental Protocols
The following is a summary of the methodologies used in the cited in vivo efficacy studies.[1]
Murine Thigh Infection Model
This model is used to assess the efficacy of antimicrobial agents in a localized infection.
Figure 2. Workflow for the murine thigh infection model.
-
Animal Model: Male DBA/2 mice were used.
-
Immunosuppression: Mice were rendered neutropenic by intraperitoneal injections of cyclophosphamide.
-
Infection: A 0.2-ml inoculum of the S. aureus strain was injected into the thigh muscle.
-
Treatment: The test compounds (AM-7359 or linezolid) or a vehicle control were administered orally (p.o.) or intravenously (i.v.) at specified doses and time intervals.
-
Efficacy Assessment: At the end of the treatment period, mice were euthanized, and the thigh muscles were aseptically removed, homogenized, and serially diluted. The dilutions were plated on agar to determine the number of colony-forming units (CFU) per thigh.
Pharmacokinetic Analysis
The pharmacokinetic parameter mentioned was the area under the concentration-time curve (AUC). While the detailed protocol for its determination is not provided in the source, a general workflow is as follows:
Figure 3. General workflow for pharmacokinetic analysis.
-
Dosing: A single dose of the compound is administered to the animals.
-
Blood Sampling: Blood samples are collected at multiple time points post-dosing.
-
Plasma Preparation: Plasma is separated from the blood samples.
-
Bioanalysis: The concentration of the drug in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The plasma concentration-time data is used to calculate pharmacokinetic parameters, including AUC, maximum concentration (Cmax), and half-life (t1/2).
Conclusion
The lead oxazolidinone compound, AM-7359, demonstrates comparable in vivo efficacy to linezolid against susceptible S. aureus strains and significantly greater potency against a linezolid-resistant strain.[1] This suggests that AM-7359 may have a distinct advantage in treating infections caused by resistant pathogens. The similar pharmacokinetic profiles of the two compounds at the tested dose indicate that the enhanced efficacy of AM-7359 against the resistant strain may be attributed to differences in its interaction with the bacterial target.[1] Further investigation into the precise mechanism of action and a more comprehensive pharmacokinetic and pharmacodynamic analysis are warranted to fully elucidate the potential of this promising lead compound.
References
Safety Operating Guide
Safe Disposal of Oxazolidine-2,4-dithione: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of Oxazolidine-2,4-dithione, a sulfur-containing heterocyclic compound.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following procedures are based on best practices for handling toxic and organosulfur compounds, as well as data from SDSs of structurally similar chemicals. Always consult with your institution's Environmental Health and Safety (EHS) office for guidance specific to your location and facilities.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[1][2][3]
-
Hand Protection: Use nitrile gloves.[2]
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required to prevent skin exposure.[1]
-
Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize dust or vapor inhalation.[1]
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Treat this compound as a toxic and hazardous chemical waste.[4]
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS office.[5] Incompatible materials can lead to dangerous reactions.
-
Segregate solid waste from liquid waste.
2. Waste Container Selection and Labeling:
-
Select a waste container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.[6]
-
Label the container clearly with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[6] Include the approximate quantity of the waste.
3. Small Quantity and Contaminated Materials Disposal:
-
Solid Waste: For small amounts of solid this compound, carefully sweep it up, avoiding dust generation, and place it directly into the labeled hazardous waste container.[1][3]
-
Contaminated Labware: Disposable items such as gloves, weighing paper, and pipette tips that are contaminated with this compound should be placed in a sealed bag and then into the solid hazardous waste container.
-
Empty Containers: The original container of this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as liquid hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines for empty chemical containers.
4. Spill Management:
-
In the event of a spill, evacuate the immediate area and alert your supervisor and EHS office.
-
For small spills, if you are trained to do so, use an absorbent material to contain and collect the spilled solid.[1] Avoid generating dust.
-
Place the absorbent material and any contaminated soil or surfaces into the designated hazardous waste container.
-
Wash the spill area with soap and water after the material has been collected.[1]
5. Storage and Collection:
-
Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[7]
-
Ensure the storage area is cool, dry, and away from incompatible materials.[8]
-
Arrange for the collection of the hazardous waste through your institution's EHS office. Complete any necessary waste pickup request forms.[6]
Environmental Considerations: Organosulfur compounds can have detrimental effects on the environment.
-
Aquatic Toxicity: Similar compounds are very toxic to aquatic life.[1] Do not allow this compound or its containers to enter drains, sewers, or waterways.[1]
-
Incineration: Open burning of organosulfur compounds is generally prohibited as it can release toxic gases like sulfur oxides.[3][9] Disposal should be carried out in a licensed hazardous waste incinerator.
Hazard and Disposal Summary
| Parameter | Information/Recommendation | Source |
| Chemical Name | This compound | N/A |
| Hazard Class | Assumed Toxic, Irritant | [1][4] |
| Primary Hazards | Potential for skin, eye, and respiratory irritation. Environmental hazard (aquatic toxicity). | [1] |
| PPE | Safety goggles, nitrile gloves, lab coat. | [1][2][3] |
| Spill Cleanup | Use dry cleanup procedures, avoid generating dust. | [1] |
| Disposal Method | Collect in a labeled hazardous waste container. Arrange for pickup by EHS for incineration at an approved facility. | [3][6] |
| Environmental Fate | Very toxic to aquatic life. Do not discharge to drains or the environment. | [1] |
Logical Workflow for Disposal
Below is a diagram illustrating the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. cdn.chemservice.com [cdn.chemservice.com]
- 3. fishersci.com [fishersci.com]
- 4. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 5. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. lgcstandards.com [lgcstandards.com]
- 9. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
Essential Safety and Logistical Information for Handling Oxazolidine-2,4-dithione
Disclaimer: No specific Safety Data Sheet (SDS) for Oxazolidine-2,4-dithione is currently available. The following guidance is based on safety data for structurally related compounds, including 1,3-Oxazolidine-2-thione, 5-Methyl-2,4-oxazolidinedione, and 2,4-Thiazolidinedione. The presence of a second sulfur atom in the dithione structure may alter its reactivity and toxicity. Therefore, a thorough risk assessment should be conducted by trained professionals before handling this compound.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure. This includes:
-
Eye and Face Protection: Chemical safety goggles with side shields are mandatory. In situations with a risk of splashing, a face shield should be worn in addition to goggles.
-
Skin Protection:
-
Gloves: Chemical-resistant gloves, such as nitrile or neoprene, should be worn. Inspect gloves for any signs of degradation or perforation before use. Change gloves immediately if they become contaminated.
-
Lab Coat: A flame-resistant lab coat should be worn and kept buttoned to protect against accidental skin contact.
-
Clothing: Long pants and closed-toe shoes are required to ensure no skin is exposed.
-
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2] If engineering controls are not sufficient to maintain exposure below acceptable limits, or if handling the compound as a powder where dust may be generated, a NIOSH-approved respirator is necessary.[2]
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential for laboratory safety.
1. Preparation and Engineering Controls:
- Ensure a certified chemical fume hood is in proper working order.
- Verify that an eyewash station and safety shower are accessible and unobstructed.[1]
- Designate a specific area for handling the compound to minimize the risk of cross-contamination.
2. Handling the Compound:
- Avoid all personal contact with the substance, including inhalation of any dust or fumes.[2]
- When weighing or transferring the solid, do so in a fume hood to prevent the generation of airborne dust.
- Keep the container tightly closed when not in use.[2]
- Do not eat, drink, or smoke in the area where the chemical is being handled.[2]
3. Spill and Emergency Procedures:
- Minor Spills: For small spills, avoid generating dust.[2] Use a dry clean-up method and place the material in a sealed, labeled container for disposal.[2]
- Major Spills: Evacuate the area and alert emergency personnel.
- Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[3] Remove contaminated clothing.
- Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Seek immediate medical attention.
- Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All waste containing this compound, including unused product, contaminated PPE, and cleaning materials, should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Waste Segregation: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
-
Disposal Method: Dispose of chemical waste in accordance with all local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance on the disposal of thiocarbonyl-containing chemical waste. Small quantities of thiols and sulfides can sometimes be destroyed by oxidation, but this should only be performed by trained personnel following established protocols.
Quantitative Data from Structurally Similar Compounds
Since no specific data for this compound is available, the following table summarizes information from related compounds. This information should be used as a general guideline for assessing potential hazards.
| Hazard Information (Based on Structurally Similar Compounds) | 1,3-Oxazolidine-2-thione | 5-Methyl-2,4-oxazolidinedione | 2,4-Thiazolidinedione |
| GHS Hazard Statements | Harmful if swallowed. Very toxic to aquatic life with long-lasting effects. | Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | Harmful if swallowed, in contact with skin or if inhaled. |
| Precautionary Statements | Avoid release to the environment. Do not eat, drink or smoke when using this product. Wash skin thoroughly after handling. | Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/eye protection/face protection. Use only outdoors or in a well-ventilated area. | Avoid breathing dust/fume/gas/mist/vapours/spray. Wear protective gloves, protective clothing. |
Note: The hazard information presented is not specific to this compound and is for illustrative purposes based on available data for similar compounds.
Safe Handling Workflow
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
